9-Phenanthrenecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1922. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
phenanthrene-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFJKKGDLAICPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10232532 | |
| Record name | 9-Phenanthrenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
837-45-6 | |
| Record name | 9-Phenanthrenecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Phenanthrenecarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Phenanthrenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 9-Phenanthrenecarboxylic Acid from Phenanthrene
Abstract: This technical guide provides a comprehensive overview of the synthetic routes for producing 9-phenanthrenecarboxylic acid from phenanthrene. The primary focus is on the most prevalent and well-documented method, which involves the bromination of phenanthrene followed by carboxylation via a Grignard reagent. This document furnishes detailed experimental protocols, quantitative data summaries, and workflow diagrams to assist researchers, scientists, and professionals in the field of drug development and organic synthesis. Alternative synthetic pathways are also briefly discussed to provide a comparative context.
Introduction
This compound is a valuable polycyclic aromatic carboxylic acid. Its rigid, planar phenanthrene core makes it a crucial intermediate and building block in the synthesis of specialized polymers, dyes, and pharmaceutical compounds.[1] The functional handle provided by the carboxylic acid group at the 9-position allows for a variety of subsequent chemical transformations. This guide details the primary synthetic methodology for its preparation from commercially available phenanthrene, emphasizing a practical, two-step approach that is both high-yielding and reproducible.
Overview of Primary Synthetic Pathway
The most common and efficient synthesis of this compound from phenanthrene is a two-step process. The first step involves the regioselective electrophilic bromination of phenanthrene to yield 9-bromophenanthrene. The second step is the conversion of this aryl halide into a Grignard reagent, which is then carboxylated using carbon dioxide (typically from dry ice) and subsequently protonated to yield the final product.
Caption: Overall synthesis pathway from Phenanthrene.
Experimental Protocols & Data
This section provides detailed experimental procedures for the primary synthesis route and summarizes key quantitative data for the materials involved.
Physical and Chemical Data of Key Compounds
The properties of the starting material, intermediate, and final product are summarized below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| Phenanthrene | C₁₄H₁₀ | 178.23 | 98.7–99 | Nearly white crystals | 85-01-8 |
| 9-Bromophenanthrene | C₁₄H₉Br | 257.13 | 65–66 | White crystal | 573-17-1 |
| This compound | C₁₅H₁₀O₂ | 222.24 | 253 | White to pale yellow solid | 837-45-6 |
Step 1: Synthesis of 9-Bromophenanthrene
This procedure is adapted from a well-established protocol in Organic Syntheses.[2] The reaction involves the direct bromination of phenanthrene in carbon tetrachloride.
Caption: Experimental workflow for the synthesis of 9-Bromophenanthrene.
Protocol:
-
Setup: In a 5-liter three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 1.0 kg (5.6 moles) of pure phenanthrene in 1 liter of dry carbon tetrachloride.[2]
-
Reaction: Heat the mixture to a gentle reflux with continuous stirring. From the dropping funnel, add 900 g (5.64 moles) of bromine over approximately 3 hours. Hydrogen bromide gas will evolve and should be directed to a proper scrubbing apparatus.[2]
-
Completion: After the addition of bromine is complete, continue to stir the mixture at reflux for an additional 2 hours to ensure the reaction goes to completion and to expel most of the remaining hydrogen bromide.[2]
-
Solvent Removal: Allow the reaction mixture to cool. Transfer it to a Claisen flask and distill the carbon tetrachloride solvent under reduced pressure (10–30 mm).[2]
-
Purification: The crude residue is then distilled under high vacuum. The fraction boiling at 177–190°C / 2 mm is collected as 9-bromophenanthrene.[2] The typical yield for this procedure is between 90% and 94%.[6]
Step 2: Synthesis of this compound
This step involves the formation of a Grignard reagent from 9-bromophenanthrene, followed by carboxylation with CO₂.[7][8]
Caption: Experimental workflow for Grignard-based carboxylation.
Protocol:
-
Glassware Preparation: Ensure all glassware is rigorously dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Grignard Reagent Formation: Place magnesium turnings (1.1 equivalents) in a three-necked flask equipped with a condenser, a dropping funnel, and a magnetic stirrer. Add a small volume of anhydrous diethyl ether or THF.[9][10]
-
Initiation: Add a solution of 9-bromophenanthrene (1.0 equivalent) in anhydrous ether to the dropping funnel. Add a small portion of this solution to the magnesium. The reaction may need initiation, which can be achieved by adding a small crystal of iodine or by gentle heating.[11] Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remainder of the 9-bromophenanthrene solution dropwise at a rate that maintains a gentle reflux.[9]
-
Completion: After the addition is complete, continue stirring until the magnesium is consumed or the reaction ceases.
-
Carboxylation: Cool the resulting Grignard reagent in an ice-water bath. In a separate beaker, place a large excess of crushed dry ice (solid CO₂). While stirring vigorously, pour the cold Grignard solution onto the dry ice.[7][8]
-
Workup: Allow the mixture to warm to room temperature, which will sublime the excess CO₂. Slowly add a dilute acid (e.g., 1 M HCl) to the reaction mixture to protonate the magnesium carboxylate salt and dissolve any remaining magnesium metal.[10]
-
Isolation and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry with an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol or acetic acid).[1]
Alternative Synthetic Approaches
While the Grignard route is the most common, other methods for synthesizing this compound have been reported.
| Method | Intermediate | Key Reagents | Reported Yield | Notes |
| Cyanation Route | 9-Cyanophenanthrene | CuCN, then H₃O⁺/H⁺ | Good (hydrolysis step) | Involves heating 9-bromophenanthrene with cuprous cyanide at high temperatures (260°C) followed by hydrolysis of the resulting nitrile.[6][12] |
| Direct Carboxylation | None | CO₂, AlBr₃ | 34% | A one-step method but can suffer from low yields and the formation of other isomers.[13] |
| Iron-Catalyzed Carboxylation | None | CCl₄, Alcohol, Fe-catalyst | 74-96% (Ester) | This method produces the alkyl ester of the carboxylic acid, which would require a subsequent hydrolysis step to yield the free acid.[13] |
Conclusion
The synthesis of this compound from phenanthrene is most reliably achieved through a two-step sequence involving bromination to 9-bromophenanthrene, followed by Grignard reagent formation and carboxylation. This method offers high yields and regioselectivity, making it a preferred choice for laboratory and potential scale-up applications. The detailed protocols and data presented in this guide serve as a comprehensive resource for chemists and researchers requiring this important synthetic intermediate.
References
- 1. CAS 837-45-6: phenanthrene-9-carboxylic acid | CymitQuimica [cymitquimica.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Phenanthrene-9-carboxylic acid 97% | CAS: 837-45-6 | AChemBlock [achemblock.com]
- 5. This compound | C15H10O2 | CID 94765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 9-Bromophenanthrene synthesis - chemicalbook [chemicalbook.com]
- 7. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 8. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Iron-Catalyzed Synthesis of 9-Phenanthrenecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and economically viable method for the synthesis of 9-phenanthrenecarboxylic acid, a significant molecular scaffold in medicinal chemistry and materials science. The synthesis is predicated on a two-step process, commencing with the iron-catalyzed carboxylation of phenanthrene to its corresponding alkyl ester, followed by hydrolysis to the desired carboxylic acid. This approach leverages the low cost and low toxicity of iron catalysts, presenting a sustainable alternative to methods employing more expensive and hazardous heavy metals.
Core Synthesis Strategy
The synthesis of this compound is achieved through a two-stage experimental workflow. The initial stage involves the iron-catalyzed synthesis of alkyl phenanthrene-9-carboxylates, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.
Figure 1: A high-level overview of the two-stage synthesis of this compound.
Stage 1: Iron-Catalyzed Synthesis of Alkyl Phenanthrene-9-carboxylates
The cornerstone of this synthesis is the regioselective functionalization of the C9-H bond of phenanthrene. The reaction of phenanthrene with carbon tetrachloride and an aliphatic alcohol in the presence of an iron catalyst produces alkyl phenanthrene-9-carboxylates in high yields.[1] Among various iron catalysts, iron(III) acetylacetonate (Fe(acac)3) has been identified as the most effective.[1]
Quantitative Data
The following table summarizes the yields of alkyl phenanthrene-9-carboxylates using different iron catalysts and alcohols.
| Catalyst (mol%) | Alcohol | Yield (%) | Reference |
| Fe(acac)₃ | Methanol | 96 | [1] |
| Fe(acac)₃ | Ethanol | 85 | [1] |
| Fe(acac)₃ | Propanol | 74 | [1] |
| FeCl₃·6H₂O | Methanol | Lower Yields | [1] |
| FeBr₂ | Methanol | Lower Yields | [1] |
Experimental Protocol
The following is a representative experimental protocol for the synthesis of methyl phenanthrene-9-carboxylate:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenanthrene, methanol, and carbon tetrachloride.
-
Catalyst Addition: Add iron(III) acetylacetonate (Fe(acac)₃) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for the required reaction time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Plausible Mechanism
While the precise mechanism is a subject of ongoing research, a plausible catalytic cycle is proposed based on established principles of iron-catalyzed C-H activation.
Figure 2: A proposed catalytic cycle for the iron-catalyzed synthesis of alkyl phenanthrene-9-carboxylate.
The reaction likely proceeds through the following key steps:
-
Activation of the Iron Precatalyst: The Fe(III) precatalyst is reduced in situ to a more reactive lower oxidation state iron species.
-
C-H Activation: The active iron catalyst coordinates to the electron-rich phenanthrene core and facilitates the cleavage of the C-H bond at the 9-position, forming an iron-phenanthrenyl intermediate.
-
Carboxylation: This intermediate reacts with a species derived from carbon tetrachloride and the alcohol to form the carboxylate group. The exact nature of the carboxylating agent is complex and may involve radical intermediates.
-
Product Release and Catalyst Regeneration: The alkyl phenanthrene-9-carboxylate product is released, and the active iron catalyst is regenerated to continue the cycle.
Stage 2: Hydrolysis of Alkyl Phenanthrene-9-carboxylate to this compound
The second stage of the synthesis involves the hydrolysis of the alkyl phenanthrene-9-carboxylate to the final this compound. This is a standard saponification reaction.
Experimental Protocol
A general procedure for the hydrolysis of the ester is as follows:
-
Saponification: Dissolve the alkyl phenanthrene-9-carboxylate in a suitable solvent mixture (e.g., THF/water or dioxane/water). Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2]
-
Reaction Conditions: Heat the mixture at reflux or a moderately elevated temperature until the hydrolysis is complete, as monitored by TLC.[2]
-
Workup: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Acidification and Isolation: Dilute the remaining aqueous solution with water and acidify with a strong acid (e.g., HCl) to precipitate the this compound.
-
Purification: Collect the solid product by filtration, wash with water, and dry. The crude acid can be further purified by recrystallization.
Conclusion
The described two-step method, centered around an iron-catalyzed C-H functionalization, offers an efficient, scalable, and more environmentally benign route to this compound. The use of an inexpensive and abundant iron catalyst is a key advantage, making this an attractive strategy for both academic research and industrial applications in drug development and materials science. Further mechanistic studies will undoubtedly refine the understanding of the catalytic cycle and may lead to the development of even more efficient and direct iron-catalyzed carboxylation methods.
References
physical and chemical properties of 9-phenanthrenecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 9-phenanthrenecarboxylic acid. It includes tabulated quantitative data, detailed experimental protocols for its synthesis and characterization, and a discussion of its reactivity and potential applications in drug discovery.
Core Physical and Chemical Properties
This compound, a derivative of the polycyclic aromatic hydrocarbon phenanthrene, is a white to pale yellow crystalline solid.[1] Its structure consists of a carboxylic acid group attached to the 9-position of the phenanthrene ring system.[1] This compound is sparingly soluble in water but demonstrates greater solubility in organic solvents like ethanol and acetone.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₀O₂ | [] |
| Molecular Weight | 222.24 g/mol | [] |
| Melting Point | 249-251 °C | [][4] |
| Boiling Point | 435.4 °C at 760 mmHg | [] |
| Density | 1.305 g/cm³ | [] |
| Appearance | White to pale yellow crystalline solid | [1] |
| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, DMSO, and methanol (with sonication) | [1][4] |
| Storage | Sealed in a dry environment at room temperature | [4][5] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data and Observations | Reference(s) |
| ¹H NMR | A broad singlet in the region of 10-13.2 ppm is characteristic of the carboxylic acid proton (-COOH). | [2][6] |
| ¹³C NMR | Data available, with the carboxylic carbon appearing at a characteristic downfield shift. | [6] |
| FTIR | A broad O-H stretching band around 3000 cm⁻¹ and a strong C=O stretching band between 1680-1710 cm⁻¹ are indicative of the carboxylic acid group. A medium intensity C-O stretch appears between 1320-1260 cm⁻¹. The spectrum is typically recorded using a KBr wafer. | [2][6] |
| UV-Vis | Exhibits multiple absorption bands. In chloroform, three intense bands are located between 250 and 275 nm, with a shoulder peak around 275 nm, followed by less intense bands up to 380 nm. | [7] |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Formylation and Oxidation
This two-step synthesis is a common method for preparing this compound from phenanthrene.
Step 1: Vilsmeier-Haack Formylation of Phenanthrene to 9-Phenanthrenecarboxaldehyde [1]
-
Reagents: Phenanthrene, dimethylformamide (DMF), phosphorus oxychloride (POCl₃).
-
Procedure:
-
In a reaction vessel, dissolve phenanthrene in DMF.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) to the cooled solution. The electrophilic Vilsmeier reagent, [Cl-CH=N(CH₃)₂]⁺, is formed in situ.
-
Allow the reaction mixture to warm to room temperature and then heat to 40-60 °C, monitoring the reaction progress by thin-layer chromatography (TLC). The electrophilic substitution occurs preferentially at the electron-rich 9-position of the phenanthrene ring.
-
Upon completion, quench the reaction by pouring it into ice water.
-
The hydrolysis of the intermediate yields 9-phenanthrenecarboxaldehyde, which can be isolated by filtration and purified.
-
Step 2: Oxidation of 9-Phenanthrenecarboxaldehyde to this compound [1]
-
Reagents: 9-Phenanthrenecarboxaldehyde, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), hydrochloric acid (HCl).
-
Procedure:
-
Suspend 9-phenanthrenecarboxaldehyde in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux.
-
Slowly add a solution of potassium permanganate (KMnO₄) to the refluxing mixture. Monitor the reaction by TLC to avoid over-oxidation of the phenanthrene ring.
-
After the reaction is complete, cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate with hydrochloric acid (HCl) to precipitate the this compound.
-
Collect the solid product by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Data Analysis: Identify the characteristic broad singlet of the carboxylic acid proton in the ¹H NMR spectrum and the corresponding carbonyl carbon in the ¹³C NMR spectrum.[2][6]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[6]
-
Instrumentation: Record the FTIR spectrum using a standard FTIR spectrometer.
-
Data Analysis: Identify the characteristic broad O-H stretch and the sharp C=O stretch of the carboxylic acid functional group.[2]
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., chloroform or ethanol).[7]
-
Instrumentation: Use a UV-Vis spectrophotometer to measure the absorbance of the solution across a range of wavelengths (typically 200-800 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).[7]
-
Chemical Reactivity and Derivatives
The chemical reactivity of this compound is primarily dictated by its carboxylic acid functional group and the aromatic phenanthrene core.
Esterification
Like other carboxylic acids, this compound readily undergoes esterification. The Fischer esterification, reacting the acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method to produce its corresponding esters.[8][9] This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent.[9] Alkyl phenanthrene-9-carboxylates can also be synthesized in high yields through an iron-catalyzed reaction of phenanthrene with carbon tetrachloride and an alcohol.[10]
Logical Relationship of Esterification
References
- 1. Praparation of phenanthrene 9 carboxylic acid from phenanthrene | Filo [askfilo.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. This compound | C15H10O2 | CID 94765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CAS 837-45-6: phenanthrene-9-carboxylic acid | CymitQuimica [cymitquimica.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 9-Phenanthrenecarboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 9-phenanthrenecarboxylic acid, a polycyclic aromatic hydrocarbon with significant potential in various scientific domains. This document consolidates critical data, including its chemical identifiers, physical properties, synthesis methodologies, and known biological activities, to serve as a foundational resource for ongoing and future research endeavors.
Chemical Identity and Properties
This compound, a derivative of phenanthrene, is characterized by a carboxylic acid group at the 9th position of the phenanthrene core. This substitution imparts specific chemical and physical properties that are pivotal for its application in synthesis and biological studies.
CAS Number and Synonyms
The Chemical Abstracts Service (CAS) registry number for this compound is 837-45-6 [1][2][3][4][5]. This unique identifier is crucial for unambiguous identification in chemical databases and literature.
The compound is also known by several synonyms, which are essential for comprehensive literature and database searches.
| Synonym | Reference |
| Phenanthrene-9-carboxylic acid | [2][4][6] |
| 9-Phenanthroic acid | [2] |
| NSC 1922 | [2] |
| Phenanthren-9-carbonsaure | [2] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀O₂ | [1][7] |
| Molecular Weight | 222.24 g/mol | [1][7] |
| Appearance | White to pale yellow crystalline solid | [6] |
| Melting Point | 249-251 °C | [7] |
| Boiling Point | 435.4 °C at 760 mmHg | [7] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone | [6] |
| Density | 1.305 g/cm³ | [7] |
Synthesis Methodologies
Several synthetic routes to this compound have been reported. The choice of method often depends on the desired scale, purity, and available starting materials. Below are detailed protocols for two common synthetic approaches.
Synthesis via Grignard Reaction of 9-Bromophenanthrene
This classic method involves the formation of a Grignard reagent from 9-bromophenanthrene, followed by carboxylation.
Experimental Protocol:
-
Preparation of 9-Phenanthrylmagnesium Bromide:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Initiate the reaction by adding a small amount of 9-bromophenanthrene dissolved in anhydrous diethyl ether and a crystal of iodine.
-
Once the reaction starts, add the remaining 9-bromophenanthrene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice-salt bath.
-
Bubble dry carbon dioxide gas through the solution with vigorous stirring, or pour the Grignard solution over crushed dry ice.
-
Continue the addition of carbon dioxide until the exothermic reaction ceases.
-
-
Work-up and Purification:
-
Hydrolyze the reaction mixture by slowly adding a cold, dilute solution of sulfuric acid or hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain pure this compound.
-
Direct Carboxylation of Phenanthrene
This method involves the direct introduction of a carboxylic acid group onto the phenanthrene ring.
Experimental Protocol:
-
Reaction Setup:
-
In a suitable pressure reactor, dissolve phenanthrene in an appropriate solvent such as benzene.
-
Add a Lewis acid catalyst, for instance, aluminum bromide (AlBr₃).
-
-
Carboxylation:
-
Pressurize the reactor with carbon dioxide to approximately 3.0 MPa.
-
Heat the reaction mixture to around 40°C and maintain with stirring for several hours.
-
-
Work-up and Purification:
-
After the reaction, carefully depressurize the reactor.
-
Quench the reaction mixture with ice-cold dilute hydrochloric acid.
-
Extract the product with an organic solvent like diethyl ether.
-
Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to yield this compound.[1]
-
Biological Activities and Potential Applications
Phenanthrene and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. While research specifically on this compound is ongoing, the broader phenanthrene scaffold has shown promise in several therapeutic areas.
Anticancer Potential
Phenanthrene derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways that regulate cell growth, proliferation, and apoptosis.
Signaling Pathway:
Derivatives of phenanthrene have been shown to induce apoptosis in cancer cells through the modulation of the NF-κB and Akt signaling pathways . Inhibition of these pathways can lead to decreased cell survival and proliferation.
Anti-inflammatory Activity
Certain derivatives of this compound, such as 9-phenanthranilamides, have demonstrated significant anti-inflammatory properties.[8] These compounds have been shown to inhibit the production of pro-inflammatory mediators in microglial cells stimulated by lipopolysaccharide (LPS).[8]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
-
Cell Culture:
-
Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound or its derivatives for 1-2 hours.
-
Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include a vehicle control (LPS only) and a negative control (cells only).
-
-
Nitric Oxide Measurement (Griess Assay):
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of nitric oxide, is proportional to the absorbance.
-
-
Data Analysis:
-
Calculate the percentage of nitric oxide inhibition compared to the LPS-treated vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the nitric oxide production.
-
Signaling Pathway:
The anti-inflammatory effects of 9-phenanthranilamide derivatives are associated with the inhibition of the NF-κB signaling pathway , leading to the downregulation of inflammatory mediators like iNOS and COX-2.[8]
Antimicrobial Properties
The phenanthrene scaffold is a structural component of many natural products that exhibit antimicrobial activity. While specific data for this compound is limited, related phenanthrene derivatives have shown activity against various bacteria and fungi.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum:
-
Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).
-
-
Serial Dilution of the Compound:
-
Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Experimental Workflow for Antimicrobial Screening:
Conclusion
This compound is a versatile compound with a well-defined chemical profile and established synthetic routes. While its own biological activities are an active area of research, the broader family of phenanthrene derivatives has demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and its analogues. Further investigation into the specific mechanisms of action of this compound is warranted to fully elucidate its pharmacological profile and potential for clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Phenanthrene synthesis [quimicaorganica.org]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. Design and synthesis of 9-phenanthranilamide derivatives and the study of anti-inflammatory, antioxidant and neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 9-Phenanthrenecarboxylic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
9-Phenanthrenecarboxylic acid (C₁₅H₁₀O₂) is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. The presence of the carboxylic acid functional group significantly influences its physical and chemical properties, including its solubility profile. The molecule's large, nonpolar phenanthrene backbone coupled with the polar carboxylic acid group results in a nuanced solubility behavior that is highly dependent on the nature of the solvent.
Accurate solubility data is a prerequisite for a wide range of applications, including:
-
Drug Development: Assessing bioavailability and formulating appropriate delivery systems.
-
Organic Synthesis: Selecting suitable solvents for reactions and purification processes like crystallization.
-
Materials Science: Designing and processing novel organic materials with desired photophysical or electronic properties.
This guide aims to provide a comprehensive overview of the known solubility characteristics of this compound and to equip researchers with a detailed methodology for its quantitative measurement.
Solubility of this compound: A Qualitative Overview
Based on available chemical data, this compound is characterized as a white to pale yellow crystalline solid. It is sparingly soluble in water but exhibits greater solubility in organic solvents.[1] The following table summarizes the qualitative solubility information found in the literature.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solvent Type | Reported Solubility |
| Water | Protic, Polar | Sparingly Soluble[1] |
| Ethanol | Protic, Polar | Soluble[1] |
| Acetone | Aprotic, Polar | Soluble[1] |
Note: "Soluble" and "Sparingly Soluble" are qualitative terms. For precise applications, quantitative determination is necessary.
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is a standard and reliable approach for solid-liquid solubility measurements.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Glass vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Pipettes and volumetric flasks
-
Oven
Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials.
-
Pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation. The equilibration time should be determined experimentally by taking measurements at different time points until a constant concentration is observed.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette (to prevent precipitation upon cooling).
-
Immediately filter the solution using a syringe filter into a pre-weighed, clean, and dry collection vial. This step is crucial to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. The temperature should be below the boiling point of the solute and the decomposition temperature.
-
Periodically remove the vial from the oven, cool it in a desiccator, and weigh it. Repeat this process until a constant mass is achieved, indicating that all the solvent has evaporated.
-
The final mass represents the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the initial mass of the solution.
-
The solubility can be expressed in various units, such as g/L, mg/mL, or mole fraction.
Solubility (g/L) = (mass of solute in g / volume of solvent in L)
-
Data Presentation
All quantitative data should be recorded in a structured table for easy comparison.
Table 2: Template for Quantitative Solubility Data of this compound
| Solvent | Temperature (°C) | Mass of Solute (g) | Volume of Solvent (mL) | Solubility (g/L) | Molar Solubility (mol/L) |
| e.g., Ethanol | e.g., 25 | ||||
| e.g., Acetone | e.g., 25 | ||||
| e.g., Methanol | e.g., 25 | ||||
| e.g., DMSO | e.g., 25 | ||||
| ... | ... |
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.
Caption: Experimental workflow for gravimetric solubility determination.
Conclusion
While the existing literature provides a qualitative understanding of the solubility of this compound, there is a clear need for quantitative data to support its various applications. The experimental protocol detailed in this guide offers a robust framework for researchers to systematically determine the solubility of this compound in a range of organic solvents. The generation and dissemination of such data will be invaluable to the scientific community, particularly in the fields of drug development, organic synthesis, and materials science. It is recommended that future studies focus on generating a comprehensive solubility profile of this compound across a variety of solvents and temperatures.
References
Unveiling the Solid-State Architecture of 9-Phenanthrenecarboxylic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the crystal structure of 9-phenanthrenecarboxylic acid, a molecule of interest in organic synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at its solid-state conformation and the experimental procedures used for its determination.
Crystal Structure and Molecular Geometry
The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group C2/c.[1] Key crystallographic data are summarized in Table 1.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| CCDC Number | 129057 |
| Empirical Formula | C₁₅H₁₀O₂ |
| Formula Weight | 222.24 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 17.553(4) |
| b (Å) | 5.998(2) |
| c (Å) | 20.250(5) |
| β (°) | 109.45(2) |
| Volume (ų) | 2011.8(9) |
| Z | 8 |
| Density (calculated) (g/cm³) | 1.468 |
Data obtained from the Cambridge Crystallographic Data Centre (CCDC) deposition 129057.[1][2]
The molecule consists of a planar phenanthrene core with a carboxylic acid group at the 9-position. In the solid state, the molecules form centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties. The dihedral angle between the plane of the phenanthrene core and the carboxylic acid group is minimal, indicating a nearly planar overall conformation.
Experimental Protocols
The determination of the crystal structure of this compound involves a series of well-defined experimental steps, as outlined below.
Crystallization
Single crystals of this compound suitable for X-ray diffraction were grown from a solution of the compound in an appropriate organic solvent, such as ethanol or acetone.[3] The slow evaporation of the solvent at room temperature yielded well-formed, colorless crystals.
X-ray Data Collection
A selected single crystal was mounted on a goniometer head of a diffractometer. X-ray diffraction data were collected at a controlled temperature, typically 293 K, using monochromatic Mo Kα radiation (λ = 0.71073 Å). The data collection strategy involved a series of ω and φ scans to cover a significant portion of the reciprocal space.
Structure Solution and Refinement
The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final structure was validated using standard crystallographic software.
Logical Workflow for Crystal Structure Determination
The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule like this compound.
Biological Context
While the primary focus of this guide is the crystal structure, it is noteworthy that phenanthrene derivatives have been investigated for various biological activities. Studies have shown that some phenanthrene compounds exhibit antimicrobial and other pharmacological properties. However, specific signaling pathways directly involving this compound have not been elucidated in the reviewed literature.
Conclusion
This technical guide provides a detailed account of the crystal structure of this compound, supported by crystallographic data and a clear outline of the experimental methodology. The provided workflow diagram offers a visual representation of the logical steps involved in such a study. This information is valuable for researchers in chemistry and drug development, providing a solid foundation for further investigations into the properties and applications of this compound.
References
Spectroscopic and Spectrometric Analysis of 9-Phenanthrenecarboxylic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 9-phenanthrenecarboxylic acid (C₁₅H₁₀O₂).[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document details the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It also includes detailed experimental protocols for data acquisition and a workflow diagram for spectroscopic analysis.
Introduction
This compound is a polycyclic aromatic hydrocarbon derivative containing a carboxylic acid functional group.[2] Its rigid, planar structure and functional group make it a subject of interest in medicinal chemistry and materials science. Accurate spectroscopic and spectrometric characterization is crucial for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This guide summarizes the key spectral features of this molecule.
Spectroscopic Data
The following sections present the expected spectroscopic data for this compound based on data available in spectral databases and known chemical shift and absorption frequency ranges for its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of this compound is expected to show complex multiplets in the aromatic region due to the coupling of the nine aromatic protons. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | br s | 1H | -COOH |
| ~7.5 - 8.8 | m | 9H | Ar-H |
Note: The aromatic region will consist of multiple overlapping signals. Specific assignments require advanced 2D NMR techniques.
The carbon-13 NMR spectrum will show distinct signals for each of the 15 carbon atoms in the molecule, with the carboxyl carbon appearing at the most downfield position.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~170 - 185 | -COOH |
| ~122 - 135 | Ar-C |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the absorptions of the carboxylic acid group and the aromatic ring system.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |
| 1680-1710 | Strong | C=O stretch (carboxylic acid) |
| 1500-1600 | Medium | C=C stretch (aromatic) |
| 1210-1320 | Strong | C-O stretch (carboxylic acid) |
| 650-900 | Strong | C-H bend (aromatic, out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (222.24 g/mol ).[2][4]
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 222 | High | [M]⁺ (Molecular Ion) |
| 205 | Moderate | [M-OH]⁺ |
| 177 | High | [M-COOH]⁺ |
| 151 | Moderate | Further fragmentation |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic and spectrometric data presented above.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Gently vortex or sonicate the mixture to ensure complete dissolution.
-
Using a pipette, transfer the solution to a clean 5 mm NMR tube, ensuring the liquid height is between 4 and 5 cm.
-
Cap the NMR tube securely.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse-acquire sequence.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon.
-
Process the acquired free induction decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
The resulting ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
The resulting mass spectrum is plotted as relative intensity versus m/z.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
The Enduring Legacy of 9-Phenanthrenecarboxylic Acid: A Journey from Discovery to Modern Synthesis
For Immediate Release
Radebeul, Germany – December 26, 2025 – 9-Phenanthrenecarboxylic acid, a seemingly unassuming polycyclic aromatic hydrocarbon, holds a significant place in the annals of organic chemistry. Its discovery and the evolution of its synthesis have mirrored the broader advancements in chemical science, from classical cyclization reactions to modern catalytic methodologies. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, and key synthetic routes to this important molecule, complete with detailed experimental protocols and data.
Physicochemical and Spectroscopic Data
A foundational understanding of this compound begins with its key physicochemical and spectroscopic properties, which are summarized below for easy reference.
| Property | Value |
| Molecular Formula | C₁₅H₁₀O₂ |
| Molecular Weight | 222.24 g/mol |
| CAS Number | 837-45-6 |
| Melting Point | 249-251 °C[] |
| Boiling Point | 435.4 °C at 760 mmHg[] |
| Density | 1.305 g/cm³[] |
| pKa | Data not readily available in searched sources |
| Solubility | Sparingly soluble in water, more soluble in organic solvents like ethanol and acetone.[2] |
| ¹H NMR (Varian CFT-20) | Specific chemical shifts not detailed in search results, but spectra are available.[3] |
| ¹³C NMR | Specific chemical shifts not detailed in search results, but spectra are available.[3] |
| FTIR (KBr Pellet) | Specific absorption peaks not detailed in search results, but spectra are available.[3] |
Historical Perspective: The Pschorr Synthesis
The story of this compound is intrinsically linked to the pioneering work of German chemist Robert Pschorr. In 1896, while at the Chemische Fabrik von Heyden, Pschorr developed a novel method for the synthesis of phenanthrene derivatives. This reaction, now known as the Pschorr cyclization, involves the intramolecular arylation of diazotized α-aryl-o-aminocinnamic acids. This groundbreaking work provided a rational and effective route to the phenanthrene core structure, which was crucial for the study of alkaloids and other natural products.
The Pschorr reaction proceeds through the formation of a diazonium salt from an α-aryl-o-aminocinnamic acid derivative, which then undergoes a copper-catalyzed intramolecular cyclization to form the phenanthrene ring system.
Caption: The Pschorr synthesis of this compound.
Experimental Protocol: Classical Pschorr Synthesis (Generalized)
This protocol is a representation of the classical approach and should be adapted with modern safety considerations.
-
Preparation of α-Phenyl-o-aminocinnamic Acid:
-
o-Nitrobenzaldehyde is condensed with phenylacetic acid via the Perkin reaction to yield α-phenyl-o-nitrocinnamic acid.
-
The nitro group is then reduced to an amine using a suitable reducing agent (e.g., tin and hydrochloric acid) to afford α-phenyl-o-aminocinnamic acid.
-
-
Diazotization:
-
The α-phenyl-o-aminocinnamic acid is dissolved in an acidic solution (e.g., dilute sulfuric acid) and cooled to 0-5 °C.
-
A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
-
Cyclization:
-
The cold diazonium salt solution is slowly added to a suspension of finely divided copper powder in water.
-
The reaction is allowed to proceed with stirring as nitrogen gas evolves.
-
Upon completion, the crude this compound is isolated by filtration, purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Modern Synthetic Approaches
While the Pschorr reaction remains a classic, more modern and often higher-yielding methods have been developed for the synthesis of this compound. These include a two-step formylation-oxidation sequence and a direct carboxylation method. An iron-catalyzed reaction has also been developed for the direct synthesis of its esters.
Vilsmeier-Haack Formylation Followed by Oxidation
This two-step approach offers a versatile route to this compound. The first step involves the formylation of phenanthrene at the electron-rich 9-position using the Vilsmeier-Haack reagent, which is typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The resulting 9-phenanthrenecarboxaldehyde is then oxidized to the carboxylic acid.
Caption: Synthesis via Vilsmeier-Haack formylation and subsequent oxidation.
-
Reagent Preparation: In a flask equipped with a stirrer and a dropping funnel, phosphorus oxychloride is added to dimethylformamide at 0 °C.
-
Reaction: A solution of phenanthrene in a suitable solvent (e.g., dichlorobenzene) is added to the Vilsmeier reagent. The mixture is heated (e.g., to 70-80 °C) and stirred for several hours.
-
Work-up: The reaction mixture is cooled and poured onto ice, followed by neutralization with a base (e.g., sodium hydroxide). The product, 9-phenanthrenecarboxaldehyde, is extracted with an organic solvent, and the solvent is removed under reduced pressure. The crude aldehyde is then purified.
-
Reaction: 9-Phenanthrenecarboxaldehyde is suspended in a suitable solvent (e.g., a mixture of pyridine and water).
-
Oxidation: Potassium permanganate is added portion-wise to the suspension, and the mixture is heated (e.g., to reflux) for several hours.
-
Work-up: After the reaction is complete, the mixture is cooled, and the excess permanganate is destroyed (e.g., with sodium bisulfite). The manganese dioxide is removed by filtration. The filtrate is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the this compound. The product is collected by filtration and purified by recrystallization.
Direct Carboxylation of Phenanthrene
A more atom-economical approach is the direct carboxylation of phenanthrene using carbon dioxide in the presence of a Lewis acid. This method avoids the need for pre-functionalization of the phenanthrene starting material.
Caption: Direct carboxylation of phenanthrene.
-
Reaction Setup: Phenanthrene is dissolved in an inert solvent (e.g., benzene) in a pressure reactor.
-
Carboxylation: A Lewis acid, such as aluminum bromide (AlBr₃), is added to the solution. The reactor is then pressurized with carbon dioxide (e.g., to 3.0 MPa). The reaction mixture is stirred at a controlled temperature (e.g., 40 °C) for a specified time.
-
Work-up: The reaction is quenched by the addition of dilute acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried, and the solvent is evaporated. The crude this compound is then purified, for instance, by recrystallization. A reported yield for this method is 34%.[4]
Synthesis of this compound Esters
In addition to the synthesis of the carboxylic acid itself, methods for the direct preparation of its esters have been developed. One notable example is an iron-catalyzed reaction.
Iron-Catalyzed Esterification
This method provides a direct route to alkyl 9-phenanthrenecarboxylates from phenanthrene, tetrachloromethane, and an alcohol in the presence of an iron catalyst. This one-pot synthesis can achieve high yields of the desired ester.
-
Reaction Setup: Phenanthrene, an alcohol (e.g., methanol or ethanol), and an iron catalyst (e.g., iron(III) acetylacetonate) are combined in a reaction vessel.
-
Reaction: Tetrachloromethane is added, and the mixture is heated under an inert atmosphere.
-
Work-up: After the reaction is complete, the mixture is worked up to isolate the alkyl 9-phenanthrenecarboxylate. This method has been reported to produce yields in the range of 74-96%.[4]
Conclusion
From its initial synthesis via the elegant Pschorr cyclization to modern, efficient methods like direct carboxylation, the chemistry of this compound has evolved significantly. This journey not only highlights the ingenuity of chemists over the past century but also underscores the enduring importance of this molecule as a building block in various fields of chemical research and development. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for scientists working with this versatile compound.
References
A Technical Guide to the Theoretical Investigation of the Electronic Structure of 9-Phenanthrenecarboxylic Acid
This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic structure of 9-phenanthrenecarboxylic acid. Aimed at researchers, scientists, and professionals in drug development and materials science, this document details the computational protocols, presents key electronic parameters, and visualizes the logical workflow and molecular properties.
Introduction
This compound is a polycyclic aromatic hydrocarbon derivative characterized by a phenanthrene backbone with a carboxylic acid group at the 9-position.[1] Its unique structure imparts interesting photophysical and chemical properties, making it a subject of interest in materials science and as a building block in the synthesis of pharmaceuticals.[1][2] Understanding the electronic structure of this molecule is crucial for predicting its reactivity, stability, and potential applications. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful and cost-effective means to investigate these properties at the molecular level.[3]
This guide outlines the standard computational procedures for such an investigation, presents illustrative data for key electronic properties, and provides visualizations to clarify the workflow and molecular characteristics.
Computational Methodologies
The following section details the typical protocols for performing theoretical calculations on the electronic structure of this compound. These methods are standard in the field of computational chemistry.
2.1. Software
A variety of quantum chemistry software packages can be employed for these calculations. Commonly used programs include:
2.2. Computational Details
The core of the theoretical investigation involves the application of Density Functional Theory (DFT). A typical computational setup would include:
-
Functional: The choice of functional is critical for accuracy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.[3][4][6] Other functionals like PBE or M06-2X may also be suitable depending on the specific properties of interest.[5][7]
-
Basis Set: A basis set describes the atomic orbitals used in the calculation. The 6-31G(d,p) or the more extensive 6-311+G(d,p) basis sets are commonly used to provide a good balance between accuracy and computational cost for molecules of this size.[4][6]
-
Solvent Effects: If the properties in a specific solvent are of interest, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed.
2.3. Calculation Workflow
A standard computational workflow for analyzing the electronic structure of this compound is as follows:
-
Geometry Optimization: The first step is to determine the molecule's most stable three-dimensional structure. This is achieved by performing a geometry optimization, which finds the minimum energy conformation on the potential energy surface.[8]
-
Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[3] These calculations also provide thermodynamic data and vibrational spectra.
-
Electronic Property Calculations: Once the optimized geometry is confirmed, a variety of electronic properties can be calculated. These include:
-
Frontier Molecular Orbitals (HOMO and LUMO) energies.[9]
-
Molecular Electrostatic Potential (MEP).
-
Mulliken population analysis for atomic charges.
-
Dipole moment.
-
The following diagram illustrates this computational workflow:
References
- 1. CAS 837-45-6: phenanthrene-9-carboxylic acid | CymitQuimica [cymitquimica.com]
- 2. PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW | Semantic Scholar [semanticscholar.org]
- 3. jchemlett.com [jchemlett.com]
- 4. ppor.az [ppor.az]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. hpc.lsu.edu [hpc.lsu.edu]
- 9. researchgate.net [researchgate.net]
isomers of phenanthrenecarboxylic acid and their properties
An In-depth Technical Guide to the Isomers of Phenanthrenecarboxylic Acid: Properties, Synthesis, and Biological Significance
Introduction
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings, forms the structural core for a wide array of naturally occurring and synthetic compounds. When a carboxylic acid moiety is introduced to this scaffold, it gives rise to phenanthrenecarboxylic acid. The specific position of this functional group dramatically influences the molecule's physicochemical properties and biological activity. Due to their planar structure, these compounds are capable of intercalating with DNA or interacting with various protein targets, making them subjects of interest in medicinal chemistry and materials science.[1]
This technical guide provides a comprehensive overview of the five positional isomers of phenanthrenecarboxylic acid for researchers, scientists, and drug development professionals. It details their core properties, outlines experimental protocols for their synthesis and characterization, and explores their biological relevance, emphasizing the critical role of isomerism.
Isomers of Phenanthrenecarboxylic Acid
The phenanthrene ring has five distinct positions for monosubstitution, leading to five unique isomers of phenanthrenecarboxylic acid: 1-, 2-, 3-, 4-, and 9-phenanthrenecarboxylic acid.
The structural differences among these isomers, while subtle, lead to significant variations in their chemical and biological profiles.
Physicochemical Properties
The position of the carboxyl group affects steric hindrance, electronic distribution, and intermolecular interactions, such as hydrogen bonding. These factors collectively determine the distinct physical properties of each isomer. The quantitative data available for these isomers are summarized below.
| Property | 1-Phenanthrenecarboxylic Acid | 2-Phenanthrenecarboxylic Acid | 3-Phenanthrenecarboxylic Acid | 4-Phenanthrenecarboxylic Acid | This compound |
| Molecular Formula | C₁₅H₁₀O₂[3] | C₁₅H₁₀O₂[4] | C₁₅H₁₀O₂[7] | C₁₅H₁₀O₂[8] | C₁₅H₁₀O₂[10][11] |
| Molecular Weight | 222.24 g/mol [3] | 222.24 g/mol [4][] | 222.24 g/mol [7] | 222.24 g/mol [8] | 222.24 g/mol [11][] |
| Melting Point (°C) | 233[2] | 258 - 258.5[5][14] | 269[6] | Not Available | 249 - 253[][15] |
| Boiling Point (°C) | Not Available | 435.4 at 760 mmHg[] | Not Available | Not Available | 435.4 at 760 mmHg[] |
| Density (g/cm³) | Not Available | 1.305[][14] | Not Available | Not Available | 1.305[] |
| pKa (Predicted) | Not Available | Not Available | Not Available | 3.49 ± 0.30[8] | Not Available |
| XLogP3 | 4.3[3] | 4.5[4] | Not Available | Not Available | 4.3[11] |
| CAS Number | 27875-89-4[3] | 40452-20-8 | 7470-14-6[7][16] | 42156-92-3[8] | 837-45-6[11] |
Experimental Protocols
Synthesis of Phenanthrene Scaffolds
Classical methods for constructing the phenanthrene ring system, such as the Haworth and Bardhan-Sengupta syntheses, provide a foundational route that can be adapted to produce carboxylic acid derivatives.[17]
Synthesis of 9-Alkyl-3-Carboxyphenanthrenes
A more targeted synthesis can produce specific isomers with varied substitutions. The following protocol outlines a multi-step synthesis for 9-alkyl-3-carboxyphenanthrenes, starting from 9-bromo-3-phenanthrenecarboxylic acid.[18]
Cytotoxicity Assay Protocol (MTT Assay)
To evaluate the biological activity of the synthesized isomers, a standard MTT assay can be employed to measure cellular metabolic activity as an indicator of cell viability. This method is widely used to determine the cytotoxic potential of compounds against cancer cell lines.[19]
-
Cell Seeding : Plate cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5,000–10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the phenanthrenecarboxylic acid isomers in the appropriate cell culture medium. Treat the cells with these various concentrations and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization : Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can then be determined by plotting viability against compound concentration.
Biological Activity and Structure-Activity Relationship
Phenanthrene derivatives have been investigated for a range of biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antiallergic effects.[20] The specific biological outcome is highly dependent on the isomeric structure, as the placement of the carboxylic acid group dictates how the molecule interacts with biological targets.[21]
The planar aromatic rings of phenanthrenecarboxylic acids allow them to function as intercalating agents, inserting themselves between the base pairs of DNA. This can disrupt DNA replication and transcription, leading to cytotoxic effects. Additionally, these molecules can bind to the active or allosteric sites of enzymes, inhibiting their function and disrupting cellular signaling pathways.
Conclusion
The isomers of phenanthrenecarboxylic acid represent a versatile class of compounds with distinct properties and potential therapeutic applications. This guide has summarized their key physicochemical data, provided actionable experimental protocols, and illustrated the fundamental concepts governing their biological activity. The profound impact of substituent placement on the phenanthrene core underscores the importance of isomer-specific research in drug discovery. Future investigations should focus on completing the physicochemical dataset, elucidating the specific signaling pathways modulated by each isomer, and exploring their therapeutic potential through in-vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-phenanthrene carboxylic acid [stenutz.eu]
- 3. 1-Phenanthrenecarboxylic acid | C15H10O2 | CID 284068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenanthrene-2-carboxylic acid | C15H10O2 | CID 13234903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-phenanthrene carboxylic acid [stenutz.eu]
- 6. 3-phenanthrene carboxylic acid [stenutz.eu]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Page loading... [guidechem.com]
- 9. Phenanthrene-4-carboxylic acid and 1,2-dihydrophenanthrene-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CAS 837-45-6: phenanthrene-9-carboxylic acid | CymitQuimica [cymitquimica.com]
- 11. This compound | C15H10O2 | CID 94765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fluorochem.co.uk [fluorochem.co.uk]
- 15. chemsynthesis.com [chemsynthesis.com]
- 16. 7470-14-6|Phenanthrene-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 17. Phenanthrene synthesis [quimicaorganica.org]
- 18. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. solubilityofthings.com [solubilityofthings.com]
Methodological & Application
Application Notes and Protocols: 9-Phenanthrenecarboxylic Acid in Decarbonylative Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[1][2] This reaction has seen extensive application in the synthesis of biaryls, complex organic molecules, and is a critical tool in drug discovery and development for constructing molecules with specific three-dimensional structures.[1][3]
Recent advancements in palladium-catalyzed cross-coupling reactions have expanded the scope of suitable coupling partners beyond organic halides. A significant development is the use of aromatic carboxylic acids as aryl sources through decarbonylative or decarboxylative pathways.[1][4] This approach is advantageous as carboxylic acids are often more readily available, less expensive, and more stable than the corresponding organohalides.[4]
This document provides detailed application notes and protocols for the use of 9-phenanthrenecarboxylic acid as a substrate in palladium-catalyzed decarbonylative Suzuki-type coupling reactions to synthesize 9-arylphenanthrenes. These products are of significant interest in materials science and medicinal chemistry.
Reaction Principle: Decarbonylative Suzuki Coupling
The decarbonylative Suzuki coupling of an aromatic carboxylic acid involves the in-situ activation of the carboxylic acid, followed by a palladium-catalyzed cross-coupling with an organoboron reagent. The key steps, in simplified terms, are:
-
Activation of the Carboxylic Acid: The carboxylic acid is activated, often by conversion to a more reactive species like a mixed anhydride.
-
Oxidative Addition and Decarbonylation: The activated carboxylic acid undergoes oxidative addition to a low-valent palladium catalyst, followed by the extrusion of carbon monoxide (decarbonylation).
-
Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center.
-
Reductive Elimination: The two aryl groups reductively eliminate from the palladium complex, forming the desired biaryl product and regenerating the active palladium catalyst.[1]
Experimental Data
While a specific, optimized protocol for the decarbonylative Suzuki coupling of this compound is not extensively documented in publicly available literature, the following tables summarize typical conditions for related palladium-catalyzed decarbonylative couplings of aromatic carboxylic acids. These data provide a strong basis for the development of a specific protocol for this compound.
Table 1: Typical Catalysts and Ligands for Decarbonylative Coupling of Aromatic Carboxylic Acids
| Catalyst | Ligand | Typical Loading (mol%) | Reference |
| Pd(TFA)₂ | dppb | 5 | [5] |
| Pd(OAc)₂ | XPhos | 4 | [6] |
| PdCl₂(dppf)·CH₂Cl₂ | (inherent) | - | [3] |
| Pd₂(dba)₃ | P(t-Bu)₃ | - |
Table 2: Common Bases, Solvents, and Additives for Decarbonylative Couplings
| Base | Solvent | Additive/Activator | Temperature (°C) | Reference |
| K₂CO₃ | Toluene/Water | - | 80 | [3] |
| Na₂CO₃ | DMF/H₂O | - | 30-100 | [5] |
| Et₃N | THF | - | 80 | [7] |
| - | Dioxane | Piv₂O, NaCl | 150 | [5][8] |
Experimental Protocols
The following is a representative, generalized protocol for the decarbonylative Suzuki coupling of this compound with an arylboronic acid, adapted from established procedures for other aromatic carboxylic acids.[5][8] Note: This protocol should be considered a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) trifluoroacetate (Pd(TFA)₂)
-
1,4-Bis(diphenylphosphino)butane (dppb)
-
Pivalic anhydride (Piv₂O)
-
Sodium chloride (NaCl)
-
Anhydrous 1,4-dioxane
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Standard laboratory glassware for workup and purification
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), Pd(TFA)₂ (0.05 equiv., 5 mol%), and dppb (0.05 equiv., 5 mol%).
-
Addition of Reagents: To the solid mixture, add pivalic anhydride (Piv₂O, 1.5 equiv.) and sodium chloride (0.5 equiv.).
-
Solvent Addition: Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the carboxylic acid).
-
Reaction: Seal the Schlenk tube and place it in a preheated heating block or oil bath at 150 °C. Stir the reaction mixture vigorously for 10-20 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any unreacted carboxylic acid and pivalic acid byproducts.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 9-arylphenanthrene product.
Visualizations
Decarbonylative Suzuki Coupling Workflow
Caption: Experimental workflow for the decarbonylative Suzuki coupling.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the decarbonylative Suzuki coupling.
Conclusion
The use of this compound in decarbonylative Suzuki coupling reactions represents a modern and efficient strategy for the synthesis of valuable 9-arylphenanthrene derivatives. This approach leverages a readily available starting material and offers a viable alternative to traditional cross-coupling methods that rely on organohalides. The provided protocols and data serve as a comprehensive guide for researchers to explore and optimize these reactions for applications in drug development and materials science.
References
- 1. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soci.org [soci.org]
- 3. Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Decarbonylative Heck Coupling of Aromatic Carboxylic Acids with Terminal Alkenes [organic-chemistry.org]
- 6. Palladium-Catalyzed Hiyama Cross-Couplings of Aryl Arenesulfonates with Arylsilanes [organic-chemistry.org]
- 7. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes: 9-Phenanthrenecarboxylic Acid as a Fluorescent Probe for Bioimaging
Introduction
9-Phenanthrenecarboxylic acid is a polycyclic aromatic hydrocarbon characterized by a rigid three-ring phenanthrene core with a carboxylic acid functional group at the 9-position.[1] This structure provides the basis for its potential use as a fluorescent probe in bioimaging applications. The phenanthrene moiety is inherently fluorescent, and the carboxylic acid group serves as a versatile handle for covalent conjugation to various biomolecules, such as proteins, peptides, and amine-modified oligonucleotides.[1][] While derivatives of phenanthrene have been successfully used in cellular imaging, the direct application of this compound is an emerging area.[3] These notes provide an overview of its properties, potential applications, and protocols for its use.
Principle
The fluorescence of this compound arises from its extended π-electron system within the fused aromatic rings. Upon absorption of light at a specific excitation wavelength, the molecule is promoted to an excited electronic state. It then returns to the ground state by emitting a photon at a longer wavelength (a phenomenon known as Stokes shift). The carboxylic acid group allows for the stable, covalent attachment of this fluorophore to target biomolecules via amide bond formation, enabling the visualization and tracking of these targets within biological systems.[][4][5]
Applications
-
Fluorescent Labeling of Proteins: The primary application is the covalent labeling of proteins through their primary amine groups (lysine residues and the N-terminus).[6] Once conjugated, the fluorescently tagged protein can be used to study its localization, trafficking, and interactions within living cells.
-
Small Molecule Probes: this compound can be conjugated to other small molecules or ligands to create targeted probes for specific cellular components or enzymes.
-
Tracer Dyes: In its unconjugated form, it may serve as a lipophilic probe for staining cellular membranes or lipid droplets, although its specificity would need to be characterized for each cell type.
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | phenanthrene-9-carboxylic acid | [7] |
| CAS Number | 837-45-6 | [8] |
| Molecular Formula | C₁₅H₁₀O₂ | [8] |
| Molecular Weight | 222.24 g/mol | [7][] |
| Appearance | White to pale yellow crystalline solid | [1] |
| Melting Point | 249-251 °C | [] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, ethanol, and acetone. | [1] |
Table 2: Photophysical Properties of a Related Phenanthroimidazole Derivative
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~350 nm | Based on phenanthrene derivatives |
| Emission Maximum (λem) | ~367 nm / ~450-550 nm (conjugated) | Based on phenanthrene derivatives |
| Notes | The excitation and emission maxima of phenanthrene derivatives are sensitive to the solvent environment and conjugation status. The unconjugated form typically emits in the UV/violet range, while conjugation can shift the emission to the blue-green range. |
Experimental Protocols
Protocol 1: Covalent Conjugation of this compound to Proteins
This protocol describes the conjugation of this compound to primary amines on a target protein using carbodiimide chemistry (EDC and NHS).
Materials:
-
This compound
-
Target protein with accessible primary amines (e.g., BSA, antibody)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.
-
Activate Carboxylic Acid Groups:
-
In a microcentrifuge tube, mix the desired molar excess of this compound stock solution with Activation Buffer.
-
Add a 1.5-fold molar excess of both EDC and NHS (or Sulfo-NHS) relative to the carboxylic acid.
-
Incubate the mixture for 15-30 minutes at room temperature to form the semi-stable NHS-ester.
-
-
Prepare Protein: Dissolve the target protein in the Conjugation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).
-
Conjugation Reaction:
-
Add the activated this compound-NHS ester solution to the protein solution. The optimal molar ratio of probe-to-protein should be determined empirically (start with a 10:1 to 20:1 ratio).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-ester. Incubate for 30 minutes at room temperature.
-
Purification: Separate the fluorescently labeled protein conjugate from unreacted probe and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. Collect the fractions containing the protein, which can be identified by absorbance at 280 nm.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the approximate excitation maximum of the phenanthrene fluorophore (~350 nm).
Protocol 2: General Protocol for Live-Cell Imaging
This protocol provides a general workflow for staining live cells with a fluorescently labeled protein and imaging with fluorescence microscopy.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescently labeled protein conjugate (from Protocol 1)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) 4% in PBS (for fixation, optional)
-
Mounting medium with antifade reagent
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter cube)
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).
-
Staining:
-
Remove the culture medium and wash the cells gently with pre-warmed PBS.
-
Dilute the fluorescently labeled protein conjugate to the desired final concentration (e.g., 1-10 µg/mL) in pre-warmed complete culture medium.
-
Add the staining solution to the cells and incubate for the desired time (e.g., 30 minutes to 2 hours) at 37°C in a CO₂ incubator. Protect from light.
-
-
Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS to remove unbound conjugate.
-
Imaging (Live Cells):
-
Add fresh, pre-warmed culture medium or imaging buffer to the cells.
-
Immediately proceed to image the cells using a fluorescence microscope equipped with a suitable filter set for the phenanthrene fluorophore (e.g., excitation ~350 nm, emission ~450 nm).
-
-
Fixation and Mounting (Optional):
-
After washing, add 4% PFA to the cells and incubate for 15 minutes at room temperature for fixation.
-
Wash the cells 3 times with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the fixed cells.
-
Visualizations
Caption: Workflow for conjugating this compound to a protein.
Caption: General workflow for bioimaging using a fluorescent probe.
References
- 1. CAS 837-45-6: phenanthrene-9-carboxylic acid | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. bioclone.net [bioclone.net]
- 5. 羧酸和酰胺衍生化试剂-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 6. Protein-Fluorophore Bioconjugation - Profacgen [profacgen.com]
- 7. This compound | C15H10O2 | CID 94765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Phenanthrene-9-carboxylic acid 97% | CAS: 837-45-6 | AChemBlock [achemblock.com]
Application Notes and Protocols for the Synthesis and Anticancer Evaluation of 9-Phenanthrenecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 9-phenanthrenecarboxylic acid derivatives and the evaluation of their potential as anticancer agents. The information is intended to guide researchers in the design, synthesis, and biological testing of novel compounds based on the phenanthrene scaffold.
Introduction
Phenanthrene, a polycyclic aromatic hydrocarbon, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, derivatives of this compound have emerged as a promising class of compounds for anticancer drug discovery. These molecules can be functionalized at the carboxylic acid group to generate a variety of esters and amides, allowing for the fine-tuning of their physicochemical properties and biological activity.
The anticancer effects of these derivatives are often attributed to their ability to intercalate with DNA, inhibit key enzymes involved in cancer progression such as topoisomerase II, and modulate critical signaling pathways like the PI3K/Akt/NF-κB pathway, which is frequently dysregulated in cancer.[1][2][3] This document provides detailed methodologies for the synthesis of these compounds and for assessing their anticancer efficacy and mechanism of action.
Data Presentation: Anticancer Activity of Phenanthrene Derivatives
The following tables summarize the in vitro anticancer activity of selected phenanthrene derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Phenanthrene-based Tylophorine Derivatives | |||
| N-(3-hydroxy-2,6,7-tri-methoxyphenanthr-9-ylmethyl)-L-prolinol (5a) | H460 (Large-cell lung carcinoma) | 11.6 | --INVALID-LINK-- |
| N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-L-valinol (9) | H460 (Large-cell lung carcinoma) | 6.1 | --INVALID-LINK-- |
| Phenanthrenequinone Derivatives | |||
| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate (11d) | Hep-2 (Epidermoid carcinoma) | 2.81 (µg/mL) | --INVALID-LINK-- |
| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate (11d) | Caco-2 (Colon carcinoma) | 0.97 (µg/mL) | --INVALID-LINK-- |
| Other Phenanthrene Derivatives | |||
| Compound 8a (a phenanthridine derivative) | MCF-7 (Breast adenocarcinoma) | 0.28 | --INVALID-LINK-- |
| Compound 1 (from Bletilla striata) | A549 (Lung carcinoma) | < 10 | --INVALID-LINK-- |
| Compound 2 (from Bletilla striata) | A549 (Lung carcinoma) | < 10 | --INVALID-LINK-- |
Experimental Protocols
I. Synthesis of this compound and its Derivatives
The synthesis of this compound can be achieved through methods such as the iron-catalyzed reaction of phenanthrene with tetrachloromethane and subsequent hydrolysis, or by direct carboxylation using carbon dioxide in the presence of a Lewis acid.[4] The resulting carboxylic acid serves as a key intermediate for the synthesis of ester and amide derivatives.
This protocol is a generalized procedure based on the direct carboxylation method.
Materials:
-
Phenanthrene
-
Anhydrous aluminum bromide (AlBr3)
-
Dry benzene
-
Carbon dioxide (gas)
-
Hydrochloric acid (HCl), concentrated and dilute
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Gas inlet tube
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve phenanthrene in dry benzene.
-
Cool the solution in an ice bath.
-
Carefully add anhydrous aluminum bromide to the stirred solution.
-
Bubble carbon dioxide gas through the reaction mixture for several hours while maintaining the temperature at 40°C.
-
After the reaction is complete (monitored by TLC), quench the reaction by slowly adding crushed ice, followed by dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
This protocol describes a general method for the synthesis of amides from this compound using a coupling agent.
Materials:
-
This compound
-
Substituted amine
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Magnetic stirrer
-
Round-bottom flask
-
Ice bath
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Add the substituted amine and a catalytic amount of DMAP to the solution.
-
Cool the mixture in an ice bath and add a solution of DCC in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude amide by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate).
This protocol provides a general procedure for the esterification of this compound.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Allow the mixture to cool to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude ester by column chromatography on silica gel if necessary.
II. Evaluation of Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
96-well cell culture plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
III. Mechanism of Action Studies
This protocol is for determining the effect of the synthesized compounds on the protein expression levels and phosphorylation status of key components of the Akt and NF-κB pathways.
Materials:
-
Cancer cells treated with this compound derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-NF-κB p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cancer cells with the test compounds for the desired time and concentration.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
This assay determines if the compounds inhibit the ability of topoisomerase II to decatenate kinetoplast DNA (kDNA).[7][8][9]
Materials:
-
Human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II assay buffer
-
ATP solution
-
This compound derivatives
-
Stop buffer/loading dye
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and power supply
-
UV transilluminator
Procedure:
-
On ice, prepare reaction mixtures containing assay buffer, ATP, and kDNA.
-
Add the test compound at various concentrations to the reaction tubes. Include a positive control (e.g., etoposide) and a no-drug control.
-
Initiate the reaction by adding human Topoisomerase IIα enzyme to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding the stop buffer/loading dye.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
Visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well. Inhibition is observed as a decrease in the amount of decatenated DNA.
Mandatory Visualizations
Caption: General workflow for the synthesis of this compound and its derivatives.
Caption: Experimental workflow for evaluating the anticancer activity of synthesized derivatives.
Caption: Simplified diagram of the PI3K/Akt/NF-κB signaling pathway and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 837-45-6: phenanthrene-9-carboxylic acid | CymitQuimica [cymitquimica.com]
- 3. This compound | C15H10O2 | CID 94765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inspiralis.com [inspiralis.com]
- 9. profoldin.com [profoldin.com]
application of 9-phenanthrenecarboxylic acid in organic light-emitting diodes (OLEDs)
Application Note & Protocol
Topic: Application of 9-Phenanthrenecarboxylic Acid Derivatives in Organic Light-Emitting Diodes (OLEDs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenanthrene, a polycyclic aromatic hydrocarbon, possesses a rigid and planar structure with advantageous photophysical properties, making it an attractive building block for organic light-emitting diode (OLED) materials. While direct applications of this compound are not extensively documented in OLED literature, its derivatives, along with other substituted phenanthrenes, are utilized as emitters, host materials, and charge transporters. These materials contribute to the development of efficient and stable OLED devices with tunable emission colors.[1][2][3] This document provides an overview of the application of phenanthrene derivatives in OLEDs, with a focus on a representative phenanthroimidazole-based emitter, including performance data, experimental protocols, and workflow diagrams.
Data Presentation: Performance of Phenanthrene-Based OLEDs
The performance of OLEDs incorporating phenanthrene derivatives varies depending on the specific molecular structure, its role in the device (e.g., emitter, host), and the overall device architecture. The following table summarizes the performance of representative OLEDs utilizing phenanthrene-based materials as the emissive layer.
| Emitter Material | Role | Max. External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) | Reference |
| Ph-BPA-BPI | Deep-Blue Emitter | 4.56 | 3.60 | 3.66 | (0.15, 0.08) | [4] |
| Py-BPA-BPI | Sky-Blue Emitter | 5.64 | 10.9 | 10.5 | (0.17, 0.29) | [4] |
| Cz1 | Deep-Blue Emitter | - | - | - | (0.161, 0.035) | [1] |
| Cz2 | Deep-Blue Emitter | - | - | - | (0.161, 0.031) | [1] |
| TPA1 | Deep-Blue Emitter | - | - | - | (0.156, 0.037) | [1] |
Note: "-" indicates data not specified in the provided search results. The performance of OLEDs is highly dependent on the full device stack and fabrication conditions.
Experimental Protocols
The following protocols provide a general methodology for the synthesis of a phenanthroimidazole-based emitter and the subsequent fabrication of a multi-layer OLED device.
Protocol 1: Synthesis of a Phenanthro[9,10-d]imidazole Derivative Emitter
This protocol is based on the one-step Debus-Radziszewski condensation reaction for the synthesis of phenanthroimidazole derivatives.[5]
Materials:
-
9,10-Phenanthrenequinone
-
Aromatic aldehyde (e.g., 4-(diethylamino)benzaldehyde)
-
Ammonium acetate
-
Glacial acetic acid
-
Methanol
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 9,10-phenanthrenequinone (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in glacial acetic acid.
-
Addition of Reagent: Add ammonium acetate (10-20 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation of Crude Product: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water to precipitate the crude product.
-
Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with distilled water to remove acetic acid and unreacted ammonium acetate.
-
Purification:
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Further purify the product by recrystallization from a suitable solvent such as methanol to obtain the final phenanthroimidazole derivative.[5]
-
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol describes a general procedure for the fabrication of a small molecule OLED by thermal evaporation in a high-vacuum environment.[6]
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Organic materials:
-
Hole Injection Layer (HIL) material (e.g., HATCN)
-
Hole Transport Layer (HTL) material (e.g., NPB)
-
Emissive Layer (EML) material (synthesized phenanthrene derivative)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
-
Metal for cathode (e.g., Aluminum)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning solutions (e.g., deionized water, acetone, isopropanol)
-
UV-Ozone cleaner
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the cleaned substrates with UV-Ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the substrates into a high-vacuum thermal evaporation chamber.
-
Sequentially deposit the organic layers onto the ITO substrate by thermal evaporation. The typical layer structure and thickness are as follows:
-
HIL: HATCN (~10 nm)
-
HTL: NPB (~40 nm)
-
EML: Phenanthrene derivative (~20 nm)
-
ETL: TPBi (~30 nm)
-
EIL: LiF (~1 nm)
-
-
Monitor the deposition rate and thickness of each layer using a quartz crystal microbalance. Maintain a deposition rate of 1-2 Å/s for organic layers.
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the metal cathode (e.g., Aluminum, ~100 nm) on top of the organic stack through a shadow mask to define the active area of the device. Maintain a higher deposition rate for the metal layer (e.g., 5-10 Å/s).
-
-
Encapsulation:
-
Remove the fabricated devices from the vacuum chamber.
-
To prevent degradation from moisture and oxygen, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics of the encapsulated OLEDs using a source meter and a photometer.
-
Determine the electroluminescence (EL) spectrum and calculate the CIE coordinates using a spectroradiometer.
-
Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the measured data.
-
Mandatory Visualizations
Caption: Workflow for the synthesis of a phenanthroimidazole emitter.
Caption: Step-by-step workflow for OLED device fabrication.
Caption: Schematic diagram of a typical multilayer OLED device structure.
References
- 1. Phenanthrene-based deep-blue fluorophores with balanced carrier transport ability for high-performance OLEDs with a CIEy < 0.04 - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. EP1645610A1 - Phenanthrene derivatives - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 5. mdpi.com [mdpi.com]
- 6. media.neliti.com [media.neliti.com]
The Use of 9-Phenanthrenecarboxylic Acid in Metal-Organic Frameworks: A Prospective Analysis
Despite extensive investigation into the vast landscape of metal-organic frameworks (MOFs), the use of 9-phenanthrenecarboxylic acid as a primary building block appears to be a largely unexplored area within the scientific literature. While the inherent properties of this ligand suggest potential for the creation of novel MOFs with unique functionalities, detailed experimental protocols, quantitative data, and specific applications for MOFs constructed from this compound remain elusive in published research.
This report aims to provide a foundational understanding for researchers, scientists, and drug development professionals interested in exploring this promising, yet uncharted, territory. We will outline the hypothetical potential of this compound as a MOF linker, detail generalized synthesis and characterization protocols applicable to such endeavors, and propose potential applications based on the structural and chemical nature of the phenanthrene moiety.
Introduction to this compound as a MOF Linker
This compound is a polycyclic aromatic hydrocarbon (PAH) functionalized with a carboxylic acid group. Its rigid, planar structure and potential for π-π stacking interactions make it an intriguing candidate for the construction of robust and porous MOFs. The phenanthrene core can impart desirable properties to the resulting framework, such as luminescence and specific adsorption capabilities for aromatic guest molecules.
Key Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₅H₁₀O₂ |
| Molecular Weight | 222.24 g/mol |
| Structure | Rigid, planar, aromatic |
| Functional Group | Carboxylic Acid (-COOH) |
Hypothetical Applications and Rationale
The unique structural features of this compound suggest several potential applications for MOFs derived from it.
-
Luminescent Sensing: The inherent fluorescence of the phenanthrene group could be harnessed for the development of luminescent MOF sensors. The porous nature of the MOF could allow for the selective binding of analytes, leading to a detectable change in the luminescence signal (quenching or enhancement). This could be particularly relevant for the detection of nitroaromatic compounds or other environmental pollutants.
-
Gas Adsorption and Separation: The aromatic nature of the phenanthrene linker could lead to favorable interactions with aromatic gas molecules, suggesting potential applications in the separation of benzene, toluene, and other volatile organic compounds (VOCs) from industrial emissions.
-
Drug Delivery: The hydrophobic pockets created by the phenanthrene linkers could serve as reservoirs for the encapsulation and controlled release of hydrophobic drug molecules. The biocompatibility of such a MOF would need to be thoroughly investigated.
-
Catalysis: The phenanthrene backbone could be functionalized with catalytic sites, or the metallic nodes of the MOF could act as catalysts. The defined pore structure could provide size and shape selectivity for catalytic reactions.
Generalized Experimental Protocols
While specific protocols for this compound-based MOFs are not available, the following represents a general workflow for the synthesis and characterization of novel MOFs.
General MOF Synthesis (Solvothermal Method)
This protocol describes a common method for MOF synthesis. The specific metal salt, solvent system, temperature, and reaction time would need to be optimized for this compound.
Materials:
-
This compound (ligand)
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Dissolve this compound and the chosen metal salt in the selected solvent in a glass vial. The molar ratio of ligand to metal will need to be systematically varied.
-
Stir the mixture at room temperature until a homogeneous solution is formed.
-
Transfer the solution to a Teflon-lined autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a specific temperature (typically between 80 °C and 150 °C) and maintain for a set period (typically 12 to 72 hours).
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with fresh solvent to remove any unreacted starting materials.
-
Dry the crystals under vacuum or in a low-temperature oven.
Diagram: General Solvothermal Synthesis Workflow
Caption: A flowchart illustrating the key steps in a typical solvothermal synthesis of a metal-organic framework.
Characterization Techniques
Once a crystalline material is obtained, a suite of characterization techniques is employed to determine its structure and properties.
| Technique | Purpose |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material. |
| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise three-dimensional atomic structure of the MOF. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and identify solvent loss. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the carboxylate group to the metal center. |
| Gas Adsorption Analysis (e.g., N₂ at 77 K) | To determine the surface area (BET), pore volume, and pore size distribution. |
| Photoluminescence (PL) Spectroscopy | To investigate the luminescent properties of the MOF. |
Diagram: MOF Characterization Workflow
Application Notes and Protocols for the Esterification of 9-Phenanthrenecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The esterification of 9-phenanthrenecarboxylic acid is a crucial chemical transformation for the synthesis of various derivatives with applications in medicinal chemistry and materials science. Phenanthrene esters are notable for their use as core structures in the development of novel therapeutic agents and functional materials. This document provides detailed protocols for two common and effective methods for the esterification of this compound: the classic Fischer-Speier esterification and a modern iron-catalyzed approach.
I. Fischer-Speier Esterification
The Fischer-Speier esterification is a widely used method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of an acid catalyst.[1][2] This equilibrium-driven reaction is typically facilitated by using an excess of the alcohol or by removing water as it is formed to drive the reaction towards the product.[3][4]
Reaction Principle:
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.[5][6]
Experimental Protocol: Synthesis of Methyl 9-Phenanthrenecarboxylate
Materials:
-
This compound
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)[7]
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Dichloromethane (CH₂Cl₂), Ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or p-toluenesulfonic acid to the stirring solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain the reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally with brine.[8]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude methyl 9-phenanthrenecarboxylate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol, ethanol, or hexane/ethyl acetate mixture) or by column chromatography on silica gel.
Data Presentation:
Table 1: Representative Reaction Parameters for Fischer Esterification
| Parameter | Value | Reference |
| Reactants | This compound, Methanol | [7] |
| Catalyst | p-Toluenesulfonic acid | [7] |
| Catalyst Loading | 10 mol% | [7] |
| Reaction Time | 8 hours | [7] |
| Temperature | Reflux | [7] |
| Expected Yield | ~92% (for a similar substrate) | [7] |
II. Iron-Catalyzed Esterification
A more recent and efficient method involves an iron-catalyzed reaction of phenanthrene with tetrachloromethane and an alcohol to directly synthesize alkyl phenanthrene-9-carboxylates. This one-pot synthesis offers high yields.[9]
Reaction Principle:
This method proceeds via an iron-catalyzed carboxylation of phenanthrene followed by in-situ esterification. Iron(III) acetylacetonate has been identified as a particularly effective catalyst for this transformation, leading to high yields of the desired ester.[9]
Experimental Protocol: Synthesis of Alkyl 9-Phenanthrenecarboxylates
Materials:
-
Phenanthrene
-
Tetrachloromethane (CCl₄)
-
Anhydrous Alcohol (e.g., Methanol, Ethanol)
-
Iron(III) acetylacetonate (Fe(acac)₃)[9]
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating source
-
Standard work-up and purification reagents (as in Fischer esterification)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add phenanthrene (1 equivalent), tetrachloromethane (as both reagent and solvent), and the desired anhydrous alcohol (e.g., methanol, ethanol).
-
Catalyst Addition: Add the iron(III) acetylacetonate catalyst (e.g., 1-5 mol%) to the reaction mixture.
-
Reaction: Stir the mixture at a specified temperature (e.g., reflux) for the required duration. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the Fischer esterification to isolate the pure alkyl 9-phenanthrenecarboxylate.
Data Presentation:
Table 2: Yields of Alkyl Phenanthrene-9-carboxylates via Iron-Catalyzed Reaction
| Alcohol | Yield (%) | Reference |
| Methanol | up to 96% | [9] |
| Ethanol | up to 96% | [9] |
| Propan-1-ol | up to 96% | [9] |
| Butan-1-ol | up to 96% | [9] |
Visualization of Experimental Workflow
Fischer-Speier Esterification Workflow
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 9-Phenanthrenecarboxylic Acid for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Phenanthrenecarboxylic acid is a polycyclic aromatic hydrocarbon (PAH) derivative that, in its native form, can be challenging to detect with high sensitivity using High-Performance Liquid Chromatography (HPLC) with common detectors like UV-Vis or fluorescence. This is often due to its moderate UV absorbance and lack of native fluorescence. To overcome these limitations and achieve the low detection limits required in many research and drug development applications, a pre-column derivatization step is frequently employed.[1][2]
Derivatization chemically modifies the this compound molecule by attaching a chromophore or a fluorophore.[1][2] This process enhances its detectability by:
-
Increasing UV absorbance: Attaching a molecule with a high molar extinction coefficient can significantly improve the signal in UV-Vis detection.
-
Inducing strong fluorescence: Introducing a fluorescent tag allows for highly sensitive and selective detection using a fluorescence detector (FLD), often reaching picomole or even femtomole detection limits.[3][4]
-
Improving chromatographic properties: Derivatization can alter the polarity of the analyte, leading to better retention and peak shape on reversed-phase HPLC columns.[5]
This document provides detailed application notes and protocols for two common and effective methods for the derivatization of this compound for HPLC analysis:
-
Fluorescent Labeling with 9-Chloromethylanthracene (9-CMA)
-
Fluorescent Labeling with 9-Anthryldiazomethane (ADAM)
These protocols are designed to be a practical guide for researchers, scientists, and drug development professionals to implement these techniques in their laboratories.
General Derivatization Reaction
The derivatization of a carboxylic acid, such as this compound, with a fluorescent labeling agent typically involves the formation of a highly fluorescent ester. This reaction enhances the detectability of the analyte in HPLC analysis.
Caption: General chemical reaction for derivatization.
Protocol 1: Fluorescent Labeling with 9-Chloromethylanthracene (9-CMA)
This protocol describes the derivatization of this compound with 9-chloromethylanthracene (9-CMA) to form a highly fluorescent ester, which can be analyzed by reversed-phase HPLC with fluorescence detection. The method is based on the procedure described by Xie et al. (2012) for the analysis of various carboxylic acids.[3][6]
Experimental Workflow
Caption: Workflow for 9-CMA derivatization.
Materials and Reagents
-
This compound standard
-
9-Chloromethylanthracene (9-CMA)
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile (HPLC grade)
-
Water (purified, e.g., Milli-Q)
-
Standard laboratory glassware and pipettes
-
Heating block or water bath
-
HPLC system with a fluorescence detector and a C18 reversed-phase column
Procedure
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
Prepare working standard solutions by diluting the stock solution with acetonitrile to the desired concentrations.
-
For unknown samples, dissolve an accurately weighed amount in acetonitrile or perform a suitable extraction to isolate the carboxylic acid fraction.
-
-
Preparation of Reagent Solutions:
-
Prepare a 10 mmol/mL solution of 9-CMA in acetonitrile.
-
Prepare a catalyst solution of tetrabutylammonium bromide in acetonitrile.
-
-
Derivatization Reaction: [3][6]
-
In a reaction vial, mix 50 µL of the this compound standard or sample solution with 50 µL of the 10 mmol/mL 9-CMA solution.
-
Add the tetrabutylammonium bromide catalyst.
-
Seal the vial and incubate the mixture for 50 minutes. The optimal temperature may need to be determined but is typically in the range of 50-100°C.[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
-
HPLC Analysis:
Protocol 2: Fluorescent Labeling with 9-Anthryldiazomethane (ADAM)
This protocol outlines the derivatization of this compound using 9-anthryldiazomethane (ADAM). ADAM is a highly reactive and specific reagent for carboxylic acids, enabling their sensitive determination at the picomole level.[7][8] A key advantage of this method is that the reaction proceeds at room temperature without the need for a catalyst.[8][9]
Experimental Workflow
Caption: Workflow for ADAM derivatization.
Materials and Reagents
-
This compound standard
-
9-Anthryldiazomethane (ADAM) reagent solution (0.1% w/v in ethyl acetate)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Water (purified)
-
Standard laboratory glassware and pipettes
-
0.2 µm membrane filters
-
HPLC system with a fluorescence detector and a C18 reversed-phase column
Procedure
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent like ethyl acetate.
-
Prepare working standard solutions by diluting the stock solution.
-
For unknown samples, dissolve or extract the analyte into a compatible organic solvent.
-
-
Derivatization Reaction: [7]
-
To 200 µL of the this compound standard or sample solution, add 200 µL of the 0.1% (w/v) ADAM reagent solution.
-
Vortex the mixture gently.
-
Allow the reaction mixture to stand at room temperature for at least 60 minutes.[7]
-
-
Sample Finalization:
-
Filter the reaction mixture through a 0.2 µm membrane filter before injection into the HPLC system.[7]
-
-
HPLC Analysis:
-
Inject an aliquot of the filtered solution into the HPLC system.
-
HPLC Conditions (General):
-
Quantitative Data Summary
The following table summarizes the quantitative performance data for the described derivatization methods. Data for 9-CMA is adapted from Xie et al. (2012) for various unitary carboxylic acids, which is expected to be comparable for this compound.[3] Performance data for ADAM is compiled from various sources.[7]
| Parameter | 9-Chloromethylanthracene (9-CMA) | 9-Anthryldiazomethane (ADAM) |
| Detection Method | HPLC-Fluorescence | HPLC-Fluorescence |
| Excitation (λex) | 365 nm[3] | 365 nm[7] |
| Emission (λem) | 410 nm[3] | 412 nm[7] |
| Linearity Range | 1–250 nmol/mL[3] | Typically in the µg/mL range |
| Correlation Coefficient (R²) | > 0.999[3] | > 0.999[7] |
| Limit of Detection (LOD) | 0.18 to 2.53 pmol[3] | 0.05 - 1.0 µg/mL[7] |
| Limit of Quantification (LOQ) | Not specified | 0.2 - 2.5 µg/mL[7] |
| Intra-day Precision (%RSD) | 1.2 - 2.1% (n=5)[10] | Generally good, specific data varies |
| Inter-day Precision (%RSD) | 1.8 - 2.8% (n=5)[10] | Generally good, specific data varies |
| Recovery (%) | 97.8 - 99.5%[10] | Good agreement with GC methods[7] |
Note: The performance of these methods can vary depending on the specific analyte, sample matrix, and instrumentation used. Method validation is crucial for ensuring data accuracy and reliability for a specific application.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. New preparation method for 9-anthryldiazomethane (ADAM) as a fluorescent labeling reagent for fatty acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 9-Phenanthrenecarboxylic Acid in the Synthesis of Phenanthrene-Based Polymers for Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of phenanthrene-based polymers derived from 9-phenanthrenecarboxylic acid. The protocols are intended for researchers in materials science, polymer chemistry, and drug development, focusing on the creation of novel polymers with potential applications in controlled drug release and biomedical imaging.
Introduction
Phenanthrene, a polycyclic aromatic hydrocarbon, offers a unique scaffold for the design of advanced polymeric materials. Its inherent fluorescence, hydrophobicity, and rigid structure make it an attractive building block for polymers intended for biomedical applications, including drug delivery and bioimaging. This compound is a key starting material for introducing the phenanthrene moiety into polymer backbones, particularly for the synthesis of polyesters and polyamides. These phenanthrene-based polymers are anticipated to exhibit tailored drug release profiles for hydrophobic drugs and offer intrinsic fluorescence for tracking and imaging purposes.
Phenanthrene-based tylophorine derivatives have demonstrated significant cytotoxic activity against cancer cell lines, suggesting the potential for polymers incorporating the phenanthrene structure to have inherent therapeutic properties or to be effective carriers for anticancer drugs.[1][2] The hydrophobic nature of the phenanthrene core is well-suited for encapsulating hydrophobic drugs, a common challenge in pharmaceutical formulation.[3][4] Furthermore, the innate fluorescence of the phenanthrene molecule provides a valuable tool for non-invasive imaging and real-time monitoring of drug delivery systems.[5][6]
Synthesis of Phenanthrene-Based Polyesters
The synthesis of phenanthrene-based polyesters from this compound can be approached through several established polymerization techniques. The choice of method will depend on the desired polymer properties and the available co-monomers.
Direct Polycondensation
Direct polycondensation involves the reaction of a dicarboxylic acid with a diol at elevated temperatures, with the removal of water as a byproduct.[7] This method is suitable for creating a variety of polyesters.
Experimental Protocol: Melt Polycondensation of this compound and 1,6-Hexanediol
-
Reactant Preparation: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, combine this compound (1.0 eq), 1,6-hexanediol (1.05 eq), and a suitable catalyst such as antimony(III) oxide (0.05 mol%).
-
Esterification: Heat the mixture to 180-200°C under a slow stream of nitrogen to initiate the esterification reaction. Water will begin to distill from the reaction mixture.
-
Polycondensation: After the initial water evolution ceases (approximately 2-3 hours), gradually reduce the pressure to below 1 mmHg while increasing the temperature to 220-240°C.
-
Polymerization: Continue the reaction under high vacuum and elevated temperature for 4-6 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The resulting solid polymer can be dissolved in a suitable solvent (e.g., chloroform or THF) and precipitated in a non-solvent (e.g., methanol) to remove unreacted monomers and oligomers.
-
Drying: Dry the purified polymer under vacuum at 60-80°C to a constant weight.
Two-Step Synthesis via Acid Chloride
For more controlled polymerization at lower temperatures, this compound can be converted to its more reactive acid chloride derivative, 9-phenanthroyl chloride. This intermediate can then be reacted with a diol in the presence of an acid scavenger.
Experimental Protocol: Synthesis of Poly(hexamethylene-9-phenanthroate)
Step 1: Synthesis of 9-Phenanthroyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂).
-
Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 2-3 hours. The solid will gradually dissolve as the reaction proceeds.
-
Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 9-phenanthroyl chloride can be purified by recrystallization from a suitable solvent like hexane.
Step 2: Solution Polycondensation
-
Reactant Solution: Dissolve 1,6-hexanediol (1.0 eq) and a tertiary amine acid scavenger, such as pyridine or triethylamine (2.2 eq), in a dry, inert solvent (e.g., anhydrous THF or dichloromethane) in a reaction vessel under a nitrogen atmosphere.
-
Monomer Addition: Cool the solution in an ice bath and slowly add a solution of 9-phenanthroyl chloride (1.0 eq) in the same solvent.
-
Polymerization: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Purification: Filter the polymer and wash it thoroughly with methanol and water to remove the amine hydrochloride salt and unreacted monomers.
-
Drying: Dry the polymer under vacuum at 60°C.
Characterization of Phenanthrene-Based Polymers
The synthesized polymers should be characterized to determine their molecular weight, thermal properties, and optical properties.
| Property | Method | Expected Outcome |
| Molecular Weight (Mn, Mw) and Polydispersity Index (PDI) | Gel Permeation Chromatography (GPC) | High molecular weight (Mn > 10,000 g/mol ) is desirable for good mechanical properties. PDI will vary depending on the polymerization method. |
| Thermal Stability (Td) | Thermogravimetric Analysis (TGA) | Phenanthrene-containing polymers are expected to exhibit high thermal stability due to the aromatic nature of the phenanthrene unit.[8] |
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | The Tg will depend on the flexibility of the polymer backbone. Aromatic backbones generally lead to higher Tg values.[8] |
| Fluorescence Properties | Fluorescence Spectroscopy | The polymers should exhibit the characteristic fluorescence of the phenanthrene moiety, with excitation and emission maxima in the UV-Vis region.[9] |
Applications in Drug Development
The unique properties of phenanthrene-based polymers make them promising candidates for various applications in drug development.
Controlled Release of Hydrophobic Drugs
The hydrophobic phenanthrene units in the polymer backbone can enhance the encapsulation and control the release of hydrophobic anticancer drugs.[10][11]
Experimental Protocol: Preparation of Drug-Loaded Nanoparticles via Nanoprecipitation
-
Polymer-Drug Solution: Dissolve the synthesized phenanthrene-based polyester and a hydrophobic drug (e.g., paclitaxel or doxorubicin) in a water-miscible organic solvent such as acetone or THF.
-
Nanoprecipitation: Add the polymer-drug solution dropwise to a vigorously stirring aqueous solution containing a surfactant (e.g., Pluronic F-127 or Tween 80).
-
Solvent Evaporation: Stir the resulting nanoparticle suspension at room temperature for several hours to allow for the evaporation of the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the nanoparticles several times with deionized water to remove the surfactant and any unencapsulated drug.
-
Lyophilization: Lyophilize the purified nanoparticles to obtain a dry powder for storage and characterization.
Fluorescent Imaging of Drug Delivery
The intrinsic fluorescence of the phenanthrene moiety can be utilized to track the biodistribution of the polymer-based drug delivery system in vitro and in vivo.[12][13]
Experimental Protocol: In Vitro Cellular Uptake Imaging
-
Cell Culture: Seed cancer cells (e.g., HeLa or MCF-7) in a glass-bottom dish and culture them overnight.
-
Incubation: Treat the cells with a suspension of the fluorescent phenanthrene-based polymer nanoparticles.
-
Imaging: After a desired incubation time, wash the cells with phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.
-
Microscopy: Visualize the cellular uptake of the nanoparticles using a fluorescence microscope with appropriate excitation and emission filters for the phenanthrene fluorophore.
Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and characterization of phenanthrene derivatives with anticancer property against human colon and epithelial cancer cell lines [comptes-rendus.academie-sciences.fr]
- 3. Smart Polymeric Micelles for Anticancer Hydrophobic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early stage release control of an anticancer drug by drug-polymer miscibility in a hydrophobic fiber-based drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent Multifunctional Organic Nanoparticles for Drug Delivery and Bioimaging: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luminescent polymer nanoparticles for diagnostics and imaging - American Chemical Society [acs.digitellinc.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Early stage release control of an anticancer drug by drug-polymer miscibility in a hydrophobic fiber-based drug delivery system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. mdpi.com [mdpi.com]
- 13. Development of Phenanthrene‐Based Photoactivatable Fluorescent Probes and Their Cellular Imaging | Semantic Scholar [semanticscholar.org]
Application Notes: Photophysical Properties of 9-Phenanthrenecarboxylic Acid for Materials Science
Introduction
9-Phenanthrenecarboxylic acid is a polycyclic aromatic hydrocarbon (PAH) featuring a carboxylic acid group attached to the 9-position of a phenanthrene core.[1] This rigid, planar structure provides a conjugated π-system, suggesting interesting photophysical properties that are highly relevant for applications in materials science and organic electronics.[1] The carboxylic acid functional group allows for further chemical modifications, such as esterification or coordination to metal centers, enabling the tuning of its properties and its incorporation into larger molecular systems or materials.[1][2]
These characteristics make this compound a promising candidate for use as a building block in organic light-emitting diodes (OLEDs), a fluorescent probe, or as a ligand in the synthesis of functional metal-organic frameworks (MOFs) and coordination complexes.[3][4] This document provides an overview of its known properties and detailed protocols for its photophysical characterization.
Photophysical Properties
Direct and comprehensive experimental data on the photophysical properties of this compound are not extensively reported in the literature.[5] To provide a useful frame of reference, the properties of the parent compound, phenanthrene, and the structurally analogous 9-anthracenecarboxylic acid are summarized below. Researchers are encouraged to experimentally determine the specific properties of this compound for their unique applications.
Table 1: Comparative Photophysical Data
| Property | This compound | Phenanthrene (Parent Compound) | 9-Anthracenecarboxylic Acid (Analogue) |
| Absorption Maxima (λ_abs) | Not Reported | ~252 nm, 295 nm (in cyclohexane)[6][7] | ~333 nm, 345 nm (in H₂O)[8] |
| Emission Maxima (λ_em) | Not Reported | Varies with alkyl substitution and crystal packing[9] | Broad emission ~470 nm (in aprotic solvents)[8] |
| Fluorescence Quantum Yield (Φ_f) | Not Reported | 0.125 (in ethanol)[6] | Highly sensitive to medium and concentration[8] |
| Fluorescence Lifetime (τ) | Not Reported | ~14.9 ns (in water)[5] | Not Reported |
Applications in Materials Science
The inherent properties of the phenanthrene moiety suggest several key application areas for this compound:
-
Organic Electronics: Phenanthrene derivatives are utilized as components in Organic Light-Emitting Diodes (OLEDs).[4] The rigid aromatic structure provides good charge transport capabilities and thermal stability. The carboxylic acid group can be used to anchor the molecule to surfaces or to tune its electronic properties through derivatization.
-
Ligand for Functional Complexes: The carboxylate group can act as a coordinating ligand for metal ions. This allows for the synthesis of metal complexes with tailored photophysical or catalytic properties. For example, coordination complexes involving similar ligands have been explored for applications in anticancer drugs and materials with unique DNA binding characteristics.[3][10]
-
Photosensitizers: Aromatic hydrocarbons can act as photosensitizers, molecules that produce reactive oxygen species upon light absorption. While data for this compound is limited, related structures like 9,10-phenanthrenequinone exhibit high intersystem crossing yields, a key property for efficient photosensitization.[11]
Experimental Protocols
Protocol 1: Determination of Relative Fluorescence Quantum Yield (Φ_f)
This protocol describes the comparative method for determining the fluorescence quantum yield of a sample (this compound) by referencing it against a standard with a known quantum yield.
Principle
The relative quantum yield is calculated by comparing the integrated fluorescence intensity and the absorbance of the unknown sample to those of a standard under identical experimental conditions. The relationship is given by the equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
n is the refractive index of the solvent.
-
Subscripts "sample" and "std" refer to the test sample and the standard, respectively.
Workflow for Quantum Yield Determination
Caption: Workflow for the determination of fluorescence quantum yield.
Materials & Instrumentation
-
This compound
-
Fluorescence standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)
-
Spectroscopic grade solvent (e.g., cyclohexane, ethanol)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
-
Fluorometer (Fluorescence Spectrometer)
-
1 cm path length quartz cuvettes
Procedure
-
Solution Preparation:
-
Prepare stock solutions of the standard and the this compound sample in the chosen solvent.
-
From these stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is between 0.01 and 0.1 to minimize inner filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution.
-
Determine the absorbance value at the chosen excitation wavelength (e.g., a λ_max of the compound).
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard, ensuring identical instrument settings (e.g., slit widths) for all measurements.
-
Record the spectrum of a solvent blank as well.
-
-
Data Analysis:
-
Correct each emission spectrum by subtracting the solvent blank's spectrum.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.
-
For both the sample and the standard, create a plot of integrated fluorescence intensity (y-axis) versus absorbance (x-axis).
-
Perform a linear regression on each data set to obtain the slope (gradient, 'Grad').
-
-
Calculation:
-
Use the gradients obtained from the plots and the known quantum yield of the standard to calculate the quantum yield of this compound using the principle equation.
-
Protocol 2: Measurement of Fluorescence Lifetime (τ)
This protocol outlines the use of Time-Correlated Single Photon Counting (TCSPC) to measure the fluorescence lifetime.
Principle
TCSPC measures the time delay between a pulsed excitation source (e.g., a laser) and the detection of an emitted photon. By repeating this process millions of times, a histogram of photon arrival times is constructed, which represents the fluorescence decay curve. This decay is then fitted to an exponential function to determine the lifetime (τ).
Workflow for Fluorescence Lifetime Measurement
References
- 1. CAS 837-45-6: phenanthrene-9-carboxylic acid | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Phenanthroline and phenyl carboxylate mixed ligand copper complexes in developing drugs to treat cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. PhotochemCAD | Phenanthrene [photochemcad.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Phenanthrenecarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 9-phenanthrenecarboxylic acid synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via three common methods: Grignard Reaction, Pschorr Cyclization, and Iron-Catalyzed Carboxylation.
Method 1: Grignard Reaction with Carbon Dioxide
The Grignard reaction is a widely used method for the formation of carbon-carbon bonds. In this synthesis, 9-bromophenanthrene is first converted to a Grignard reagent, which then reacts with carbon dioxide to yield this compound after an acidic workup.
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Grignard Reagent | 1. Inactive Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction.[1] 2. Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture.[2] 3. Impure 9-Bromophenanthrene: The starting material may contain impurities that inhibit the reaction. | 1. Activate Magnesium: Use a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Gentle heating can also help initiate the reaction.[2] 2. Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents (e.g., diethyl ether or THF).[1][2] 3. Purify Starting Material: Purify the 9-bromophenanthrene by recrystallization or distillation before use.[3] |
| Low Yield of this compound | 1. Inefficient Carboxylation: The Grignard reagent may not be reacting completely with the carbon dioxide. 2. Wurtz Coupling: The Grignard reagent can react with unreacted 9-bromophenanthrene to form a biphenanthrene byproduct.[2] 3. Reaction with Atmospheric CO₂ and O₂: Exposure of the Grignard reagent to air can lead to side reactions.[2] | 1. Optimize CO₂ Addition: Use a large excess of freshly crushed dry ice and pour the Grignard solution onto it to ensure rapid and efficient carboxylation.[4] 2. Slow Addition of Alkyl Halide: Add the 9-bromophenanthrene solution slowly to the magnesium turnings to maintain a low concentration of the halide and minimize Wurtz coupling.[1] 3. Maintain Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.[2] |
| Presence of Biphenyl-like Dimers as Impurities | Side reaction of the Grignard reagent. | Optimize reaction conditions such as temperature and the rate of addition of reactants. |
Experimental Workflow for Grignard Reaction:
Method 2: Pschorr Cyclization
The Pschorr cyclization is a classic method for synthesizing phenanthrenes from α-phenyl-o-aminocinnamic acid derivatives. The use of a soluble catalyst like ferrocene can significantly improve the yield.
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Diazotization: The formation of the diazonium salt may be incomplete. 2. Inefficient Cyclization: The radical cyclization may be slow or incomplete with traditional copper catalysts.[5] 3. Side Reactions: The diazonium salt can undergo other reactions, such as reduction or coupling. | 1. Control Diazotization Conditions: Maintain a low temperature (0-5 °C) during the addition of sodium nitrite.[6] 2. Use an Improved Catalyst: Employ a soluble catalyst like ferrocene in acetone to improve the yield and shorten the reaction time.[5] 3. Optimize Reaction Conditions: Carefully control the temperature and addition rate during the cyclization step. |
| Formation of Tar-like Byproducts | Decomposition of the diazonium salt or side reactions of the radical intermediate. | Ensure efficient stirring and maintain the recommended reaction temperature. The use of a more effective catalyst can also minimize side reactions.[5] |
Experimental Workflow for Pschorr Cyclization:
References
Technical Support Center: Purification of 9-Phenanthrenecarboxylic Acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 9-phenanthrenecarboxylic acid via recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
Q1: My this compound is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out," where the solute separates as a liquid instead of a solid, can occur if the solution is supersaturated at a temperature above the melting point of the solute-solvent mixture.[1][2] This is particularly problematic as oils can trap impurities.[1]
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Solution 1: Reheat and Add More Solvent: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly again.[2][3]
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Solution 2: Modify the Solvent System: If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[1]
-
Solution 3: Slow Down the Cooling Process: Rapid cooling can promote oiling. Allow the flask to cool to room temperature on a surface that does not draw heat away too quickly before moving it to an ice bath.[3][4]
Q2: No crystals are forming, even after the solution has cooled to room temperature. How can I induce crystallization?
A2: A supersaturated solution may resist crystallization if nucleation sites are absent.[3]
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Solution 1: Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus.[2][4] This can create microscopic scratches that serve as nucleation sites for crystal growth.
-
Solution 2: Seeding: Introduce a "seed crystal" – a tiny crystal of pure this compound – into the solution.[2] This provides a template for further crystal growth.
-
Solution 3: Further Cooling: If crystals still haven't formed, cool the solution further using an ice-water bath.[5] In some cases, refrigeration for an extended period may be necessary.[1]
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Solution 4: Reduce Solvent Volume: It's possible that too much solvent was added.[3] Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[2]
Q3: The recrystallization yield is very low. What are the potential causes and how can I improve it?
A3: A low yield can result from several factors during the experimental process.[2]
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Cause 1: Using too much solvent. This is a common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[2][3] To check this, you can try to evaporate some of the mother liquor to see if more product crystallizes.
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Cause 2: Premature crystallization. If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel.[1] Ensure the funnel is pre-heated.
-
Cause 3: Incomplete crystallization. Ensure the solution is sufficiently cooled to maximize the precipitation of the product.
-
Cause 4: Excessive washing. Washing the collected crystals with too much cold solvent, or with a solvent that is not cold enough, can dissolve some of the product.
Q4: The purified crystals are colored, even though pure this compound should be a white to pale yellow solid.[6] How can I remove colored impurities?
A4: The presence of color suggests that colored impurities are still present.
-
Solution: Use Activated Charcoal: Add a very small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your desired compound, which will reduce the yield.[2] After adding the charcoal, perform a hot gravity filtration to remove it before cooling the solution.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at high temperatures but sparingly soluble at low temperatures. Based on general solubility information, good starting points for solvent screening would be ethanol or acetone.[6] A mixed solvent system, such as ethanol/water or acetic acid/water, could also be effective.[1] In a mixed system, the acid should be dissolved in the "good" solvent (e.g., ethanol) at an elevated temperature, followed by the addition of the "poor" solvent (e.g., water) until the solution becomes slightly turbid. The solution is then reheated to clarify and cooled slowly.[7]
Q2: How can I assess the purity of my recrystallized this compound?
A2: The most common method for assessing the purity of a crystalline solid is by measuring its melting point. Pure compounds have a sharp, well-defined melting point. Impurities will typically cause the melting point to be lower and to occur over a broader range. The reported melting point of this compound is approximately 249-253°C.[8][9][] Spectroscopic methods such as NMR can also be used to assess purity.
Q3: Is it necessary to perform a hot filtration?
A3: A hot filtration step is only necessary if there are insoluble impurities present in your crude sample after dissolving it in the hot solvent.[1] If the solution is clear, you can skip this step to avoid potential loss of product due to premature crystallization.[1]
Q4: How should I dry the purified crystals?
A4: After collecting the crystals by suction filtration, continue to pull air through the filter cake for several minutes to remove as much solvent as possible.[1] Then, carefully transfer the crystals to a watch glass, spread them out, and allow them to air dry. For faster drying, a desiccator or a vacuum oven at a temperature well below the compound's melting point can be used.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀O₂ | [][11] |
| Molecular Weight | 222.24 g/mol | [] |
| Appearance | White to pale yellow crystalline solid | [6] |
| Melting Point | 249-253 °C | [8][9][] |
| Boiling Point | 435.4 °C at 760 mmHg | [] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents such as ethanol and acetone. | [6] |
Experimental Protocol
This protocol provides a general methodology for the recrystallization of this compound. The optimal solvent and volumes should be determined on a small scale first.
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair. For this example, we will use ethanol.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture on a hot plate, gently swirling, until it boils. Continue to add small portions of hot ethanol until the solid is just completely dissolved.[5] Avoid adding a large excess of solvent.[1]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration. Use a pre-heated short-stemmed funnel and fluted filter paper. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[1]
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Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[4] Slow cooling is crucial for the formation of pure, well-defined crystals.[5] Once the flask has reached room temperature, you may place it in an ice-water bath to maximize crystal formation.[5]
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Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
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Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (in this case, ethanol) to rinse away any remaining impurities from the mother liquor.
-
Drying: Leave the suction on to pull air through the crystals for several minutes.[1] Then, transfer the crystals to a watch glass and allow them to dry completely.
-
Analysis: Determine the mass and melting point of the dried, purified crystals to assess the yield and purity.
Experimental Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. reddit.com [reddit.com]
- 5. amherst.edu [amherst.edu]
- 6. CAS 837-45-6: phenanthrene-9-carboxylic acid | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. PHENANTHRENE-9-CARBOXALDEHYDE | 837-45-6 [chemicalbook.com]
- 11. This compound | C15H10O2 | CID 94765 - PubChem [pubchem.ncbi.nlm.nih.gov]
choosing the best solvent for 9-phenanthrenecarboxylic acid recrystallization
Technical Support Center: Recrystallization of 9-Phenanthrenecarboxylic Acid
Welcome to the Technical Support Center for the recrystallization of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the optimal solvent and troubleshooting common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the solute (this compound) completely at an elevated temperature (near the solvent's boiling point) but only sparingly at low temperatures (e.g., room temperature or in an ice bath). This temperature-dependent solubility differential is crucial for obtaining a high yield of pure crystals upon cooling.
Q2: Which solvents are generally recommended for this compound?
A2: Based on its chemical structure, which includes a large, nonpolar polycyclic aromatic hydrocarbon backbone and a polar carboxylic acid group, suitable solvents are typically polar organic solvents. Alcohols such as ethanol and ketones like acetone are often good starting points.[1] Acetic acid is another potential solvent, particularly for aromatic acids. A solvent mixture, or a solvent/anti-solvent system, can also be effective if a single solvent does not provide the desired solubility characteristics.
Q3: How do I perform a solvent selection test?
A3: To select the best solvent, small-scale solubility tests are recommended. Place a small amount of the crude this compound (e.g., 10-20 mg) in several test tubes. Add a small volume (e.g., 0.5 mL) of a different potential solvent to each tube. Observe the solubility at room temperature. Heat the tubes that show low solubility at room temperature and observe if the compound dissolves. The best solvent will dissolve the compound when hot but show low solubility when cold.
Q4: What should I do if my compound "oils out" instead of crystallizing?
A4: "Oiling out" occurs when the solid melts and forms a liquid layer instead of dissolving in the hot solvent. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly. To remedy this, you can try reheating the solution and adding more solvent. Alternatively, switching to a lower-boiling point solvent or using a solvent mixture can prevent this issue.
Q5: My recrystallization yield is very low. What are the possible causes and solutions?
A5: A low yield can result from several factors:
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Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the compound.
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Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the funnel. Ensure your filtration apparatus is pre-heated.
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Washing with too much cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a substantial amount of the product.
Solvent Solubility Data
| Solvent | Chemical Formula | Boiling Point (°C) | Polarity | Qualitative Solubility of this compound |
| Water | H₂O | 100 | High | Sparingly soluble to insoluble |
| Ethanol | C₂H₅OH | 78 | High | Soluble when hot, less soluble when cold |
| Acetone | C₃H₆O | 56 | High | Soluble when hot, less soluble when cold |
| Toluene | C₇H₈ | 111 | Low | Likely soluble |
| Acetic Acid | CH₃COOH | 118 | High | Likely soluble, especially when hot |
| Hexane | C₆H₁₄ | 69 | Low | Likely sparingly soluble to insoluble |
This data is inferred from the general solubility principles of aromatic carboxylic acids.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol provides a general procedure for the recrystallization of this compound from a single solvent, such as ethanol or acetone.
Materials:
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Crude this compound
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Selected recrystallization solvent (e.g., ethanol)
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Erlenmeyer flasks
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Hot plate
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Buchner funnel and filter flask
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Filter paper
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Glass stirring rod
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Watch glass
Procedure:
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Gently heat the mixture on a hot plate to the boiling point of the solvent while stirring until the solid is completely dissolved. Add more solvent in small portions only if necessary to achieve complete dissolution.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.
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Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
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Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual impurities.
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Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Protocol 2: Solvent/Anti-Solvent Recrystallization
This method is useful when this compound is too soluble in a particular solvent even at low temperatures. In this case, an "anti-solvent" (a solvent in which the compound is insoluble) is added to induce crystallization. A common pair for polar compounds is ethanol (solvent) and water (anti-solvent).
Procedure:
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Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent (e.g., ethanol).
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Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy. This indicates the point of saturation.
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Re-dissolution: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
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Crystallization and Collection: Follow steps 3-6 from the Single-Solvent Recrystallization protocol.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is not sufficiently saturated. | - Try scratching the inside of the flask with a glass stirring rod to induce nucleation.- Add a seed crystal of pure this compound.- Boil off some of the solvent to increase the concentration and allow it to cool again. |
| "Oiling out" | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly. | - Reheat the solution and add more solvent.- Choose a solvent with a lower boiling point.- Use a solvent/anti-solvent system. |
| Low crystal yield | - Incomplete crystallization.- Using too much solvent.- Premature crystallization during hot filtration.- Washing crystals with too much or warm solvent. | - Ensure the solution is cooled in an ice bath for an adequate amount of time.- Use the minimum amount of hot solvent for dissolution.- Pre-heat the filtration apparatus.- Wash crystals with a minimal amount of ice-cold solvent. |
| Colored crystals | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can also adsorb the desired product. |
Visual Workflow and Decision-Making Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for recrystallization and the decision-making process for solvent selection.
References
common side products in the synthesis of 9-phenanthrenecarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 9-phenanthrenecarboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most frequently employed methods for synthesizing this compound include:
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Friedel-Crafts Acylation followed by Haloform Reaction: This two-step process involves the acylation of phenanthrene to form an acetylphenanthrene intermediate, which is then oxidized to the carboxylic acid.
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Grignard Reaction: This route typically involves the formation of a Grignard reagent from 9-bromophenanthrene, followed by carboxylation with carbon dioxide.
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Vilsmeier-Haack Formylation followed by Oxidation: Phenanthrene is first formylated to yield phenanthrene-9-carbaldehyde, which is subsequently oxidized to the desired carboxylic acid.[1]
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Oxidation of 9-Methylphenanthrene: If 9-methylphenanthrene is available, it can be directly oxidized to this compound.
Q2: I performed a Friedel-Crafts acylation on phenanthrene and obtained a mixture of isomers. Why did this happen and how can I favor the 9-isomer?
A2: The Friedel-Crafts acylation of phenanthrene characteristically produces a mixture of positional isomers, including the 1-, 2-, 3-, 4-, and 9-acetylphenanthrenes, because multiple positions on the phenanthrene ring are susceptible to electrophilic attack.[2] The regioselectivity is highly dependent on reaction conditions, particularly the solvent. To favor the formation of the 9-acetylphenanthrene, the kinetically controlled product, using a solvent like ethylene dichloride is recommended.[2][3]
Q3: My Grignard reaction for the synthesis of this compound has a low yield. What are the likely causes?
A3: Low yields in Grignard reactions are often due to a few common issues. The Grignard reagent is a strong base and will react with any acidic protons present. Ensure all glassware is rigorously dried and anhydrous solvents are used, as even trace amounts of water will quench the Grignard reagent. Another potential issue is the formation of a biphenyl-type side product (e.g., biphenanthrene) from the coupling of the phenanthryl radical. This side reaction is favored at higher concentrations of the halo-phenanthrene and at elevated temperatures.
Q4: What are the common side products in the Vilsmeier-Haack formylation of phenanthrene?
A4: The Vilsmeier-Haack reaction is generally highly regioselective for the 9-position of phenanthrene due to the electronic properties of the ring system.[1] However, side products can arise from incomplete reaction, leaving unreacted phenanthrene. Polyformylation can also occur if the reaction temperature is not carefully controlled.[1]
Q5: During the oxidation step to form the carboxylic acid, what are the potential side products?
A5: In the oxidation of an intermediate like phenanthrene-9-carbaldehyde or 9-acetylphenanthrene, incomplete oxidation can leave starting material in the product mixture. Conversely, overly harsh oxidation conditions can lead to ring cleavage and the formation of smaller, undesired molecules. When starting from 9-methylphenanthrene, side-chain oxidation is the primary pathway, but ring oxidation can occur as a side reaction under aggressive conditions.
Data Presentation
Table 1: Isomer Distribution in the Friedel-Crafts Acetylation of Phenanthrene
The choice of solvent significantly impacts the distribution of acetylphenanthrene isomers. The following table summarizes the approximate percentage of each isomer obtained in different solvents.
| Solvent | 1-acetylphenanthrene (%) | 2-acetylphenanthrene (%) | 3-acetylphenanthrene (%) | 4-acetylphenanthrene (%) | 9-acetylphenanthrene (%) |
| Ethylene Dichloride | 2 | 4 | - | - | 54 |
| Nitrobenzene | - | 27 | 65 | - | - |
| Nitromethane | - | - | 64 | - | - |
| Benzene | - | - | 47 | - | - |
| Carbon Disulfide | - | - | 39-50 | 8 | - |
| Chloroform | 18 | - | 37 | 0.5 | 37 |
Data extracted from J. Chem. Soc. C, 1967, 2619-2624.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation and Haloform Reaction
Step 1: Friedel-Crafts Acetylation of Phenanthrene to 9-Acetylphenanthrene
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube, dissolve phenanthrene in anhydrous ethylene dichloride under an inert atmosphere (e.g., nitrogen).
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Cooling: Cool the solution to 0-5 °C in an ice bath.
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Catalyst Addition: Carefully add anhydrous aluminum chloride to the stirred solution.
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Acylating Agent Addition: Add acetyl chloride dropwise from the dropping funnel over 30 minutes, maintaining the temperature between 0-5 °C.
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Reaction: After complete addition, allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
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Washing: Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
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Purification: Purify the crude 9-acetylphenanthrene by column chromatography or recrystallization.
Step 2: Haloform Reaction of 9-Acetylphenanthrene
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Reaction Setup: Dissolve the purified 9-acetylphenanthrene in a suitable solvent like dioxane.
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Reagent Preparation: In a separate flask, prepare a solution of sodium hypobromite by slowly adding bromine to an ice-cold solution of sodium hydroxide.
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Reaction: Add the sodium hypobromite solution dropwise to the 9-acetylphenanthrene solution. Stir until the reaction is complete (monitor by TLC).
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Workup: Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the this compound.
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Purification: Collect the solid product by vacuum filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure acid.[1]
Protocol 2: Synthesis of this compound via Grignard Reaction
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Grignard Reagent Formation:
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Ensure all glassware is oven-dried.
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Place magnesium turnings in a flask under an inert atmosphere.
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Add a solution of 9-bromophenanthrene in anhydrous diethyl ether or THF dropwise to the magnesium. A crystal of iodine can be added to initiate the reaction.
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The reaction is typically initiated with gentle heating and then maintained at a gentle reflux.
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Carboxylation:
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Cool the Grignard reagent in an ice bath.
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Bubble dry carbon dioxide gas through the solution or pour the Grignard reagent over crushed dry ice.
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Workup:
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After the reaction is complete, quench with a dilute acid (e.g., HCl).
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Extract the product with a suitable organic solvent.
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Purification:
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Wash the organic layer with water and brine.
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Dry the organic layer and remove the solvent.
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Recrystallize the crude product to obtain pure this compound.
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Mandatory Visualization
Caption: Troubleshooting flowchart for common side products.
References
Technical Support Center: Optimizing Reaction Conditions for the Reduction of 9-Phenanthroic Acid
Welcome to the technical support center for the reduction of 9-phenanthroic acid to 9-hydroxymethylphenanthrene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this specific chemical transformation.
Troubleshooting Guides
This section addresses common issues that may arise during the reduction of 9-phenanthroic acid, offering potential causes and solutions in a question-and-answer format.
Issue 1: Incomplete or Low Conversion of 9-Phenanthroic Acid
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Question: My reaction is showing a low yield of 9-hydroxymethylphenanthrene, and I am recovering a significant amount of unreacted 9-phenanthroic acid. What are the possible reasons and how can I improve the conversion?
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Answer: Low conversion can stem from several factors related to the reagents, reaction conditions, or the substrate itself. Here is a systematic approach to troubleshoot this issue:
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Reagent Quality and Stoichiometry:
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Reaction Conditions:
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Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents (e.g., dry THF, diethyl ether) must be used. Any moisture will quench the reducing agent, lowering its effective concentration.[1]
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Reaction Time: The reduction of aromatic carboxylic acids can be slower than their aliphatic counterparts. Ensure the reaction has been allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.
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Substrate Purity:
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Impurities in the starting 9-phenanthroic acid can interfere with the reaction. Ensure the starting material is of high purity.
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Issue 2: Formation of Undesired Byproducts
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Question: I am observing significant side products in my reaction mixture. What are the likely side reactions, and how can I minimize them?
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Answer: The formation of byproducts can be attributed to over-reduction or side reactions involving the phenanthrene ring system.
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Over-reduction:
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While the primary alcohol is the desired product, aggressive reaction conditions (high temperature, prolonged reaction time, large excess of a powerful reducing agent) could potentially lead to further reduction of the aromatic system, although this is generally less common for the reduction of the carboxylic acid function.
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Solution: Employ milder reaction conditions. Use a less reactive borane reagent if LiAlH₄ is too harsh. Carefully control the reaction temperature and time.
-
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Side Reactions with the Aromatic Core:
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Catalytic hydrogenation, if not well-controlled, can lead to the saturation of the phenanthrene rings.[6]
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Solution: For catalytic hydrogenation, careful selection of the catalyst, solvent, temperature, and hydrogen pressure is crucial to achieve selective reduction of the carboxylic acid without affecting the aromatic rings.
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Issue 3: Difficult Product Isolation and Purification
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Question: I am having trouble isolating and purifying 9-hydroxymethylphenanthrene from the reaction mixture. What is the recommended work-up and purification procedure?
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Answer: The work-up procedure is critical, especially for reactions involving metal hydrides, to ensure the safe quenching of the excess reagent and efficient isolation of the product.
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Work-up for LiAlH₄ Reductions:
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A common and effective method is the Fieser work-up. After cooling the reaction mixture to 0°C, slowly and cautiously add water, followed by a 15% aqueous sodium hydroxide solution, and then more water. This procedure results in the formation of granular inorganic salts that can be easily filtered off.
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Caution: The initial addition of water to quench excess LiAlH₄ is highly exothermic and releases hydrogen gas. This must be done slowly and in a well-ventilated fume hood.
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Purification:
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After the work-up and extraction with a suitable organic solvent, the crude product can be purified by column chromatography on silica gel.[7] A gradient elution system, for example, with hexane and ethyl acetate, can be effective in separating the desired alcohol from any remaining starting material and non-polar byproducts.
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Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for the reduction of 9-phenanthroic acid?
A1: The choice of reducing agent depends on the desired selectivity, scale of the reaction, and available laboratory equipment.
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Borane (BH₃): Borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BMS), are also effective for reducing carboxylic acids.[8][9] They can sometimes offer better selectivity in the presence of other reducible functional groups.
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Catalytic Hydrogenation: This method can be used for the reduction of carboxylic acids, but it often requires high pressures and temperatures and a specific catalyst. It can be a "greener" alternative but may require more optimization to avoid reduction of the phenanthrene ring system.
Q2: Can I use Sodium Borohydride (NaBH₄) to reduce 9-phenanthroic acid?
A2: No, sodium borohydride is generally not a strong enough reducing agent to reduce carboxylic acids to alcohols.[2][4] It is primarily used for the reduction of aldehydes and ketones.
Q3: How can I monitor the progress of the reaction?
A3: The most common method for monitoring the reaction progress is Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (9-phenanthroic acid) and the product (9-hydroxymethylphenanthrene). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Q4: What is the expected yield for the reduction of 9-phenanthroic acid?
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the reduction of aromatic carboxylic acids, which can be extrapolated to 9-phenanthroic acid.
Table 1: Comparison of Reducing Agents for Aromatic Carboxylic Acids
| Reducing Agent | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield Range (%) | Key Considerations |
| LiAlH₄ | THF, Diethyl Ether | 0 to Reflux | 2 - 12 | 85 - 95 | Requires strict anhydrous conditions; highly reactive.[1][3] |
| BH₃·THF | THF | 0 to 65 | 4 - 24 | 80 - 90 | Good selectivity; moisture sensitive.[8][9] |
| Catalytic Hydrogenation | Various | 100 - 200 | 12 - 48 | 70 - 90 | Requires high pressure and specific catalysts; potential for ring reduction. |
Experimental Protocols
Protocol 1: Reduction of 9-Phenanthroic Acid using Lithium Aluminum Hydride (LiAlH₄)
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Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of 9-phenanthroic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to a stirred suspension of LiAlH₄ (2.0 - 3.0 eq) in anhydrous THF at 0°C (ice bath).
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
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Work-up: Cool the reaction mixture to 0°C. Cautiously and slowly, add water (x mL, where x is the grams of LiAlH₄ used), followed by 15% aqueous NaOH (x mL), and then water (3x mL).
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Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate and wash it thoroughly with THF or ethyl acetate.
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Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Reduction of 9-Phenanthroic Acid using Borane-Tetrahydrofuran (BH₃·THF)
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Preparation: Under an inert atmosphere, add a 1 M solution of BH₃·THF (2.0 - 3.0 eq) dropwise to a stirred solution of 9-phenanthroic acid (1.0 eq) in anhydrous THF at 0°C.
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Reaction: After the addition, allow the mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete by TLC.
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Work-up: Cool the reaction to 0°C and slowly add methanol to quench the excess borane. Once the gas evolution ceases, add 1 M HCl and stir for 30 minutes.
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Isolation: Extract the mixture with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for the reduction of 9-phenanthroic acid.
Caption: Troubleshooting workflow for low yield in the reduction of 9-phenanthroic acid.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgosolver.com [orgosolver.com]
- 6. Frontiers | Synthesis of Ni/NiAlOx Catalysts for Hydrogenation Saturation of Phenanthrene [frontiersin.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Purification of Crude 9-Phenanthrenecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 9-phenanthrenecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities depend on the synthetic route. If prepared by oxidation of phenanthrene, unreacted phenanthrene and phenanthrenequinone are common impurities. If synthesized via Vilsmeier-Haack formylation of phenanthrene to form phenanthrene-9-carbaldehyde followed by oxidation, unreacted phenanthrene-9-carbaldehyde is a likely impurity. Other potential impurities include isomers and byproducts from side reactions.
Q2: What is the general approach to purifying crude this compound?
A2: The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities. Recrystallization is effective for removing small amounts of impurities with different solubility profiles, while column chromatography is better for separating compounds with similar polarities.
Q3: How can I assess the purity of my this compound?
A3: Purity can be assessed using several analytical techniques:
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Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample.
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Melting Point Analysis: A sharp melting point close to the literature value (253 °C) indicates high purity. A broad melting range suggests the presence of impurities.
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Spectroscopic Methods (NMR, IR): These techniques can confirm the structure of the desired product and identify any residual impurities.
Troubleshooting Guides
Recrystallization
Issue 1: Oiling Out
Your compound separates as an oil instead of crystals upon cooling.
| Possible Cause | Solution |
| Solution is too concentrated. | Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly. |
| Cooling is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| High concentration of impurities. | Consider a preliminary purification step like a solvent wash or column chromatography. |
| Inappropriate solvent. | The melting point of your compound may be lower than the boiling point of the solvent. Try a lower-boiling point solvent. |
Issue 2: Poor Crystal Yield
You obtain a very small amount of purified product.
| Possible Cause | Solution |
| Too much solvent was used. | Concentrate the filtrate by boiling off some solvent and attempt to recrystallize again. |
| The compound is too soluble in the chosen solvent at low temperatures. | Try a different solvent or a solvent mixture where the compound has lower solubility when cold. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask. Add a small excess of hot solvent before filtration. |
Issue 3: No Crystal Formation
The solution remains clear even after cooling.
| Possible Cause | Solution |
| Solution is too dilute. | Evaporate some of the solvent to increase the concentration and try cooling again. |
| Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
Column Chromatography
Issue 1: Poor Separation of Spots on TLC
You are unable to get good separation of your product from impurities on the TLC plate, making it difficult to choose a solvent system for the column.
| Possible Cause | Solution |
| Incorrect solvent polarity. | If spots are too high on the plate (high Rf), the solvent is too polar. Decrease the polarity (e.g., increase the hexane to ethyl acetate ratio). If spots are too low (low Rf), increase the polarity. |
| Streaking of the carboxylic acid spot. | Add a small amount of acetic acid (e.g., 0.5-1%) to the eluent to suppress the ionization of the carboxylic acid, which often results in sharper spots. |
| Co-eluting impurities. | Try a different solvent system with different selectivity (e.g., dichloromethane/methanol instead of hexane/ethyl acetate). |
Issue 2: Product Elutes Too Quickly or Too Slowly from the Column
Your product either comes out with the solvent front or remains stuck to the column.
| Possible Cause | Solution |
| Incorrect eluent polarity. | If the product elutes too quickly, the eluent is too polar. Start with a less polar solvent system. If it elutes too slowly, gradually increase the polarity of the eluent (gradient elution). |
| The compound is not suitable for silica gel chromatography. | For very polar compounds, reversed-phase chromatography (e.g., C18 silica) might be a better option. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Qualitative)
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point |
| Water | Sparingly soluble | Slightly soluble |
| Ethanol | Soluble | Very soluble |
| Acetone | Soluble | Very soluble |
| Toluene | Slightly soluble | Soluble |
| Hexane | Insoluble | Sparingly soluble |
Table 2: Estimated TLC Rf Values on Silica Gel
| Compound | Eluent System (Hexane:Ethyl Acetate, 4:1) | Eluent System (Hexane:Ethyl Acetate with 1% Acetic Acid, 4:1) |
| Phenanthrene | ~0.8 - 0.9 | ~0.8 - 0.9 |
| Phenanthrene-9-carbaldehyde | ~0.5 - 0.6 | ~0.5 - 0.6 |
| This compound | ~0.2 - 0.3 (often streaks) | ~0.3 - 0.4 (sharper spot) |
| Phenanthrenequinone | ~0.4 - 0.5 | ~0.4 - 0.5 |
Note: Rf values are estimates and can vary depending on the specific conditions (plate manufacturer, temperature, etc.). It is always recommended to run a TLC with your crude material and standards.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Cooling: Allow the flask to cool slowly to room temperature to promote the formation of large crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
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TLC Analysis: Determine a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the this compound an Rf value of approximately 0.3. Add a small amount of acetic acid to the eluent to improve the peak shape.
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Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, less polar eluent (e.g., hexane:ethyl acetate 9:1).
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed compound onto the top of the column.
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Elution: Begin elution with the less polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of ethyl acetate.
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Fraction Collection: Collect fractions of the eluate in separate test tubes.
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Analysis: Monitor the composition of the collected fractions using TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for common issues encountered during recrystallization.
Technical Support Center: 9-Phenanthrenecarboxylic Acid Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of 9-phenanthrenecarboxylic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound is a polycyclic aromatic carboxylic acid.[1] Generally, aromatic carboxylic acids exhibit moderate to good stability under ambient conditions. However, the phenanthrene moiety may be susceptible to photodegradation due to its UV absorbance. The carboxylic acid group can influence its solubility and reactivity, particularly in response to pH changes.
Q2: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred from the known behavior of phenanthrene and other aromatic carboxylic acids. Likely pathways include:
-
Photodegradation: The phenanthrene ring system is known to be susceptible to photooxidation, which could lead to the formation of quinones and other oxidized species.
-
Oxidative Degradation: Strong oxidizing agents can lead to ring opening of the phenanthrene structure.
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Microbial Degradation: While studies on this compound are scarce, microorganisms are known to degrade the parent compound, phenanthrene, typically through dioxygenation and subsequent ring cleavage to form intermediates like 1-hydroxy-2-naphthoic acid. It is plausible that similar enzymatic pathways could act on this compound.
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) is a potential degradation pathway for carboxylic acids.[2][3]
Q3: How can I monitor the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the degradation of aromatic compounds like this compound.[4][5][6] A stability-indicating HPLC method should be developed and validated to separate the intact drug from its degradation products.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
-
Question: I am observing tailing or broad peaks for this compound during my HPLC analysis. What could be the cause?
-
Answer:
-
pH of the Mobile Phase: The ionization state of the carboxylic acid group is highly dependent on the pH of the mobile phase. If the pH is close to the pKa of this compound, you may observe poor peak shape. Try adjusting the mobile phase pH to be at least 2 units below the pKa to ensure the compound is in its neutral form, which generally results in better retention and peak shape on a reversed-phase column. The use of an ion-suppressing agent like trifluoroacetic acid (TFA) can be beneficial.[7]
-
Column Choice: Ensure you are using an appropriate column. A C18 column is a good starting point for reversed-phase chromatography.
-
Sample Solvent: The solvent used to dissolve the sample can impact peak shape. Ideally, the sample should be dissolved in the mobile phase. If a stronger solvent is used, inject a smaller volume.
-
Issue 2: Inconsistent Degradation During Forced Degradation Studies
-
Question: I am getting variable results in my forced degradation studies (e.g., different degradation percentages under the same conditions). What should I check?
-
Answer:
-
Solubility Issues: this compound is sparingly soluble in water but more soluble in organic solvents.[1] Inconsistent degradation in aqueous stress conditions (acidic, basic) could be due to incomplete dissolution. Ensure the compound is fully dissolved before initiating the stress test. The use of a co-solvent may be necessary, but it should be inert under the test conditions.
-
Purity of Reagents: Ensure the purity of the reagents used for stress testing (e.g., acids, bases, oxidizing agents) is consistent.
-
Light Exposure: For photostability studies, ensure consistent light intensity and wavelength exposure for all samples.
-
Temperature Control: For thermal degradation studies, ensure precise and uniform temperature control.
-
Issue 3: Mass Balance Issues in Stability Studies
-
Question: The total amount of this compound and its detected degradation products is less than 100% of the initial amount. What could be the reason?
-
Answer:
-
Non-UV Active Degradants: Some degradation products may not have a chromophore that absorbs at the detection wavelength used in your HPLC method. Consider using a diode-array detector (DAD) to screen for peaks at different wavelengths or a universal detector like a mass spectrometer (MS).
-
Volatile Degradants: Some degradation products might be volatile and lost during sample preparation or analysis.
-
Precipitation: Degradation products may be insoluble in the sample solvent and precipitate out of the solution. Visually inspect your samples for any precipitates.
-
Adsorption: The parent compound or its degradants may adsorb to the surface of the container.
-
Quantitative Data Summary
The following tables summarize the expected stability of this compound under various forced degradation conditions. The percentage degradation is a target for developing a stability-indicating method and may need to be optimized for specific experimental setups.
Table 1: Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Reagent/Parameter | Typical Conditions | Expected Degradation Pathway | Target Degradation (%) |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temperature to 60°C | Generally stable, but hydrolysis of potential esters if present. | 5 - 20% |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temperature to 60°C | Formation of the carboxylate salt. Potential for hydrolysis of ester impurities. | 5 - 20% |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Ring oxidation and potential cleavage. Formation of quinones. | 10 - 30% |
| Thermal | 60°C - 80°C (Solid State) | 24 - 72 hours | Decarboxylation at higher temperatures. | 5 - 15% |
| Photostability | ICH Q1B guidelines | UV and visible light | Photooxidation, formation of quinones. | 10 - 20% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation (Solid): Place a known amount of solid this compound in an oven at 80°C for 48 hours.
-
Photostability: Expose the stock solution and solid compound to light as per ICH Q1B guidelines.
-
-
Sample Preparation for Analysis:
-
For solutions, neutralize the acidic and basic samples before dilution.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
For the thermally stressed solid, dissolve it in the initial solvent and then dilute.
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient Elution:
-
Start with a higher percentage of A and gradually increase the percentage of B to elute the parent compound and any potential degradation products. A typical gradient might be from 10% B to 90% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: A hypothetical degradation pathway for this compound.
Caption: A general experimental workflow for a forced degradation study.
References
- 1. CAS 837-45-6: phenanthrene-9-carboxylic acid | CymitQuimica [cymitquimica.com]
- 2. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. ijmr.net.in [ijmr.net.in]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low solubility of 9-phenanthrenecarboxylic acid in experiments
Technical Support Center: 9-Phenanthrenecarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low solubility of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
This compound is an organic compound featuring a polycyclic aromatic structure of three fused benzene rings with a carboxylic acid group at the 9-position.[1] It typically appears as a white to pale yellow crystalline solid.[1][2] Its molecular formula is C₁₅H₁₀O₂ and it has a molecular weight of approximately 222.24 g/mol .[3][4][5]
Q2: Why is this compound poorly soluble in aqueous solutions?
Its low solubility in water is due to its molecular structure. The large, non-polar phenanthrene backbone is hydrophobic and dominates the molecule's properties, limiting its ability to interact with polar water molecules.[1][6] While the carboxylic acid group is polar, its influence is not sufficient to overcome the hydrophobicity of the large aromatic system.[6]
Q3: In which solvents is this compound typically soluble?
This compound is sparingly soluble in water but shows greater solubility in organic solvents.[1][2] The principle of "like dissolves like" applies, where non-polar compounds dissolve better in non-polar or moderately polar organic solvents.
Q4: What are the primary strategies to increase the aqueous solubility of this compound?
The most common and effective strategies to enhance its solubility in aqueous media include:
-
pH Adjustment: Increasing the pH of the solution converts the carboxylic acid into its more soluble salt form.[6]
-
Use of Co-solvents: A water-miscible organic solvent can be used to create a more accommodating solvent system.[6][7]
-
Temperature Increase: For many solids, solubility increases with temperature.[8]
-
Complexation: Using agents like cyclodextrins can encapsulate the molecule to improve its aqueous solubility.[6]
Solubility Profile Summary
The following table summarizes the known solubility characteristics of this compound in common laboratory solvents.
| Solvent | Formula | Type | Reported Solubility | Citation(s) |
| Water | H₂O | Polar Protic | Sparingly Soluble / Insoluble | [1][2] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble | [1][2] |
| Acetone | C₃H₆O | Polar Aprotic | Soluble | [1][2] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Slightly Soluble | [3] |
| Methanol | CH₃OH | Polar Protic | Slightly Soluble (Sonication may be needed) | [3] |
Troubleshooting Guide for Low Solubility
This guide provides a systematic workflow for researchers encountering difficulty dissolving this compound in aqueous buffers for experiments.
Caption: A decision-making workflow for troubleshooting solubility issues.
The chemical principle behind pH-dependent solubilization involves converting the neutral carboxylic acid into its charged, and therefore more polar, carboxylate salt.
Caption: Equilibrium showing pH-dependent solubilization of a carboxylic acid.
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment (Salt Formation)
This method leverages the acidic nature of the carboxylic acid group to form a soluble salt in a basic solution.
Methodology:
-
Weigh the desired amount of this compound powder.
-
In a suitable container, add a small volume of a basic solution, such as 0.1 M NaOH or KOH, dropwise while continuously stirring or vortexing.
-
Continue the dropwise addition of the base until the solid has completely dissolved. The formation of the soluble sodium or potassium salt is indicated by a clear solution.
-
Once dissolved, the solution will be basic. Carefully add your desired aqueous buffer (e.g., PBS, Tris-HCl) to reach the final desired volume and concentration.
-
Critical Step: Check the final pH of the working solution. If the pH drops too low due to the buffer addition, the compound may precipitate. The final pH must be high enough to keep the compound in its deprotonated, soluble state.[6]
Protocol 2: Solubilization Using a Co-solvent
This protocol is suitable when minor concentrations of organic solvents are tolerated in the experiment. Dimethyl sulfoxide (DMSO) is a common choice.
Methodology:
-
Prepare a high-concentration stock solution (e.g., 20-50 mM) of this compound in 100% of a suitable organic co-solvent (e.g., DMSO, ethanol). Ensure the compound is fully dissolved; sonication may be required.[3]
-
To prepare the final working solution, vigorously stir the aqueous buffer.
-
Add the concentrated organic stock solution dropwise into the vortex of the stirring buffer. This gradual introduction helps prevent immediate precipitation.
-
Important: Never add the aqueous buffer to the concentrated organic stock, as this will likely cause the compound to crash out of solution.[6]
-
The final concentration of the organic co-solvent should be minimized, typically below 1% and often below 0.1% for cell-based assays, to avoid solvent-induced artifacts. Always run a vehicle control in your experiments.
Protocol 3: Recrystallization for Purification and Solvent Screening
Recrystallization is primarily a purification technique, but the process of finding a suitable solvent system is an excellent way to assess solubility.[9] An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.
Methodology:
-
Solvent Screening: Place a few milligrams of the compound into several test tubes. Add 1 mL of a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water) to each tube.
-
Observe solubility at room temperature. A good solvent will not dissolve the compound well at this stage.
-
Heat the tubes that did not show good solubility in a water bath. If the compound dissolves completely at a higher temperature, the solvent is a good candidate.
-
Dissolution: Place the bulk of the solid to be purified in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals.[9]
-
Once crystal formation appears complete, the flask can be moved to an ice bath to maximize the yield.
-
The purified crystals can then be collected via suction filtration.
References
- 1. CAS 837-45-6: phenanthrene-9-carboxylic acid | CymitQuimica [cymitquimica.com]
- 2. CAS 837-45-6: ácido fenantreno-9-carboxílico | CymitQuimica [cymitquimica.com]
- 3. PHENANTHRENE-9-CARBOXALDEHYDE | 837-45-6 [chemicalbook.com]
- 4. This compound | C15H10O2 | CID 94765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ijnrd.org [ijnrd.org]
- 9. amherst.edu [amherst.edu]
Technical Support Center: Scaling Up the Synthesis of 9-Phenanthrenecarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 9-phenanthrenecarboxylic acid on a larger scale. The information is presented in a user-friendly question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable methods for synthesizing this compound?
A1: The two most prevalent and scalable routes for the synthesis of this compound are:
-
Vilsmeier-Haack formylation of phenanthrene followed by oxidation: This two-step process involves the formylation of phenanthrene at the 9-position to yield 9-phenanthrenecarbaldehyde, which is then oxidized to the desired carboxylic acid. This method is often favored due to the high regioselectivity of the Vilsmeier-Haack reaction for the 9-position of phenanthrene.
-
Grignard reaction of 9-bromophenanthrene with carbon dioxide: This one-step method involves the formation of a Grignard reagent from 9-bromophenanthrene, which then reacts with carbon dioxide (usually in the form of dry ice) to produce the carboxylate salt. Subsequent acidic workup yields this compound.
Q2: What are the key safety considerations when scaling up these syntheses?
A2: Both synthetic routes present specific hazards that must be carefully managed at scale:
-
Vilsmeier-Haack Reaction: The formation of the Vilsmeier reagent from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is exothermic and can be hazardous if not controlled. The reaction mixture can be thermally unstable. It is recommended to mix the substrate with DMF and then add POCl₃ to consume the Vilsmeier complex as it is formed.[1]
-
Grignard Reaction: Grignard reagents are pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[2][3][4][5][6] Strict anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) are mandatory.[2][3][4][5][6] Handling large quantities of Grignard reagents requires specialized equipment and procedures to prevent exposure to the atmosphere.[2][3][4][5][6]
Q3: How can I purify this compound on a large scale?
A3: The most common method for purifying this compound at scale is recrystallization.[7] Ethanol is a frequently used solvent.[7] For aromatic carboxylic acids, a general procedure involves dissolving the crude acid in an aqueous basic solution (like sodium hydroxide or ammonia), washing with an organic solvent to remove neutral impurities, and then re-precipitating the acid by adding a mineral acid.[7] The resulting solid can then be recrystallized from a suitable organic solvent.[7]
Troubleshooting Guides
Route 1: Vilsmeier-Haack Formylation and Subsequent Oxidation
Experimental Workflow
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of 9-phenanthrenecarbaldehyde | Incomplete reaction. | Ensure the Vilsmeier reagent is freshly prepared and used in appropriate stoichiometric amounts. Monitor the reaction by TLC until the starting material is consumed. |
| Polyformylation (formation of di- or tri-formylated products). | Control the reaction temperature carefully. Lowering the temperature may reduce the extent of polyformylation. | |
| Difficult work-up leading to product loss. | Ensure complete hydrolysis of the iminium intermediate during work-up by using an adequate amount of water or aqueous base. | |
| Low yield of this compound during oxidation | Incomplete oxidation. | Use a sufficient excess of the oxidizing agent (e.g., KMnO₄) and monitor the reaction by TLC. Be aware that excessive heating can lead to decomposition. |
| Over-oxidation and ring cleavage. | Avoid overly harsh reaction conditions (e.g., high temperatures or prolonged reaction times). Choose a milder oxidizing agent if necessary. | |
| Difficult isolation of the product. | After oxidation with KMnO₄, ensure all MnO₂ is removed by filtration. Acidify the filtrate to a pH that ensures complete precipitation of the carboxylic acid. | |
| Product is difficult to purify | Presence of unreacted starting materials or intermediates. | Optimize the reaction conditions for both steps to ensure complete conversion. |
| Formation of byproducts from side reactions. | For the Vilsmeier-Haack step, controlling the temperature is crucial. During oxidation, careful control of the oxidant amount and temperature can minimize byproduct formation. | |
| Inefficient recrystallization. | Screen different solvents or solvent mixtures for recrystallization. A two-step purification involving acid-base extraction followed by recrystallization can be effective.[7] |
Route 2: Grignard Reaction of 9-Bromophenanthrene
Experimental Workflow
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate | Inactive magnesium surface due to oxide layer. | Activate the magnesium turnings by crushing them in the flask (under inert atmosphere) or by adding a small crystal of iodine. |
| Presence of moisture in glassware or solvent. | Flame-dry all glassware under vacuum and cool under an inert gas. Use anhydrous solvents. | |
| Low yield of Grignard reagent | Wurtz coupling (homocoupling of the aryl halide). | Add the 9-bromophenanthrene solution to the magnesium suspension slowly to maintain a low concentration of the halide in the reaction mixture. |
| Reaction with atmospheric oxygen or moisture. | Maintain a positive pressure of a dry, inert gas (nitrogen or argon) throughout the reaction. | |
| Low yield of this compound | Inaccurate concentration of the Grignard reagent. | Titrate a small aliquot of the Grignard reagent before adding it to the carbon dioxide to determine its exact concentration. |
| Insufficient carbon dioxide. | Use a large excess of freshly crushed, high-quality dry ice. | |
| Grignard reagent acting as a base. | This is less of an issue with CO₂ but ensure all reagents are free of acidic protons. | |
| Product is contaminated with biphenyl | This is a common byproduct of the Wurtz coupling side reaction. | Slow addition of the aryl halide during Grignard formation is key. Purification by recrystallization may be required to remove this impurity. |
| Reaction mixture turns dark brown or black during Grignard formation | Decomposition of the Grignard reagent. | This can be caused by impurities in the magnesium or aryl halide. Ensure high-purity starting materials. |
Data Presentation
Table 1: Comparison of Scalable Synthetic Routes for this compound
| Parameter | Vilsmeier-Haack & Oxidation | Grignard Reaction |
| Starting Materials | Phenanthrene, DMF, POCl₃, Oxidizing Agent | 9-Bromophenanthrene, Magnesium, CO₂ |
| Number of Steps | 2 | 1 (plus Grignard reagent formation) |
| Typical Overall Yield | Moderate to High | Moderate to High |
| Key Scalability Challenges | Handling of corrosive POCl₃, thermal management of the Vilsmeier reagent formation, and handling of potentially hazardous oxidizing agents.[1][8][9][10][11] | Strict anhydrous and inert conditions, handling of pyrophoric Grignard reagents, and potential for Wurtz coupling.[2][3][4][5][6] |
| Safety Considerations | Exothermic and potentially thermally unstable Vilsmeier reagent formation.[1][8][9][10][11] Use of corrosive and hazardous reagents. | Pyrophoric Grignard reagent requires specialized handling procedures.[2][3][4][5][6] |
Table 2: Comparison of Oxidizing Agents for 9-Phenanthrenecarbaldehyde
| Oxidizing Agent | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Potassium Permanganate (KMnO₄) | Good to Excellent | Alkaline, often with heating | Cost-effective | Can lead to over-oxidation if not controlled, produces MnO₂ waste. |
| Silver(I) Oxide (Ag₂O) | Good | Often milder conditions than KMnO₄ | High selectivity | High cost of silver. |
| Jones Reagent (CrO₃/H₂SO₄ in acetone) | Good to Excellent | Acidic, often at room temperature | High reactivity | Chromium waste is toxic and requires special disposal. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Phenanthrene and Oxidation
Step 1: Synthesis of 9-Phenanthrenecarbaldehyde
-
Caution: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride is corrosive and reacts violently with water.
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, place phenanthrene and anhydrous N,N-dimethylformamide (DMF).
-
Cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel while maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-60 °C. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 9-phenanthrenecarbaldehyde.
Step 2: Oxidation to this compound
-
Caution: The oxidation with potassium permanganate can be exothermic.
-
Dissolve the crude 9-phenanthrenecarbaldehyde in a suitable solvent such as pyridine or a mixture of t-butanol and water.
-
Prepare a solution of potassium permanganate (KMnO₄) in water.
-
Slowly add the KMnO₄ solution to the aldehyde solution. The reaction may be exothermic, so maintain the temperature with a water bath if necessary.
-
Stir the mixture at room temperature or with gentle heating until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.
-
Filter the reaction mixture to remove the MnO₂.
-
Cool the filtrate in an ice bath and acidify with a mineral acid (e.g., HCl) to precipitate the this compound.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure acid.
Protocol 2: Grignard Reaction of 9-Bromophenanthrene
-
Caution: This reaction must be carried out under a strictly anhydrous and inert atmosphere. Grignard reagents are pyrophoric. All glassware must be flame-dried and cooled under an inert gas.
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with an inert gas inlet, and a dropping funnel, place magnesium turnings.
-
Activate the magnesium by adding a small crystal of iodine.
-
In the dropping funnel, prepare a solution of 9-bromophenanthrene in anhydrous tetrahydrofuran (THF) or diethyl ether.
-
Add a small portion of the 9-bromophenanthrene solution to the magnesium. The reaction should initiate, as indicated by bubbling and a gentle reflux. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has started, add the remaining 9-bromophenanthrene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
Cool the Grignard reagent to -78 °C using a dry ice/acetone bath.
-
Slowly add crushed dry ice to the reaction mixture in portions.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction by the slow addition of an aqueous solution of a weak acid (e.g., ammonium chloride) or a dilute mineral acid (e.g., HCl).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
References
- 1. mt.com [mt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pnnl.gov [pnnl.gov]
- 4. ehs.uci.edu [ehs.uci.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. cmu.edu [cmu.edu]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. [PDF] Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
preventing byproduct formation in the carboxylation of phenanthrene
Welcome to the technical support center for the carboxylation of phenanthrene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help prevent byproduct formation and optimize your reaction outcomes.
Troubleshooting Guides
This section addresses common issues encountered during the carboxylation of phenanthrene, providing potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Low Yield of the Desired 9-Phenanthrenecarboxylic Acid
Question: My reaction is producing a low yield of the target this compound. What are the likely causes and how can I improve the yield?
Answer:
Low yields of this compound can stem from several factors related to reaction conditions and the chosen carboxylation method. The primary culprits are often incomplete reactions, degradation of the starting material or product, and non-selective carboxylation leading to a mixture of isomers.
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions:
-
Temperature: In electrophilic substitutions like Friedel-Crafts type carboxylations, temperature plays a crucial role in determining the product distribution. Lower temperatures often favor the kinetically controlled product, which for phenanthrene is typically the 9-isomer. Conversely, higher temperatures can promote the formation of more thermodynamically stable isomers, leading to a mixture of products and a lower yield of the desired 9-isomer.
-
Solution: Optimize the reaction temperature. For kinetically controlled reactions, maintain a low temperature (e.g., 0-25°C).
-
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the isomerization of the initially formed 9-carboxylic acid to other, more stable isomers.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time that maximizes the yield of the 9-isomer before significant isomerization occurs.
-
-
Reagent Purity and Stoichiometry: Impurities in phenanthrene, solvents, or catalysts can interfere with the reaction. Incorrect stoichiometry of the carboxylating agent or catalyst can also lead to incomplete conversion or side reactions.
-
Solution: Ensure all reagents and solvents are pure and dry. Carefully control the stoichiometry of all reactants.
-
-
-
Inefficient Carboxylation Method:
-
Direct Carboxylation: Direct carboxylation of phenanthrene using methods like Friedel-Crafts carboxylation can be prone to producing a mixture of isomers, thus reducing the yield of the desired 9-substituted product.
-
Solution: Consider alternative, more regioselective methods such as the Vilsmeier-Haack formylation followed by oxidation, or the carboxylation of a pre-functionalized phenanthrene like 9-bromophenanthrene.
-
-
Issue 2: Formation of Multiple Isomeric Byproducts
Question: My final product is a mixture of phenanthrenecarboxylic acid isomers, making purification difficult. How can I improve the regioselectivity of the carboxylation?
Answer:
The formation of multiple isomers is the most common challenge in the carboxylation of phenanthrene due to the similar reactivity of several positions on the phenanthrene ring. Achieving high regioselectivity is key to preventing the formation of these byproducts.
Possible Causes and Solutions:
-
Kinetic vs. Thermodynamic Control: As mentioned previously, the reaction conditions dictate whether the kinetic or thermodynamic product is favored. The 9-position is the kinetically favored site for electrophilic attack because the intermediate carbocation is well-stabilized by resonance while retaining two intact benzene rings.[1][2] However, other isomers can be more thermodynamically stable.
-
Solution: To favor the 9-isomer, employ conditions that promote kinetic control: lower reaction temperatures and shorter reaction times. For instance, in Friedel-Crafts type reactions, using a less polar solvent can also favor the kinetic product.
-
-
Choice of Carboxylation Method:
-
Solution: Employ a highly regioselective synthetic route. Here are three recommended strategies:
-
Vilsmeier-Haack Formylation followed by Oxidation: This two-step process is highly selective for the 9-position. The Vilsmeier reagent is a mild electrophile that preferentially attacks the electron-rich 9-position of phenanthrene to form 9-formylphenanthrene, which can then be oxidized to the desired carboxylic acid.[3]
-
Lewis Acid-Catalyzed Carboxylation: The use of specific Lewis acids can enhance the regioselectivity of direct carboxylation with CO2. For example, the use of AlBr3 has been reported to yield this compound as the sole acidic product.[4]
-
Carboxylation of 9-Bromophenanthrene: By starting with 9-bromophenanthrene, the position of carboxylation is predetermined. The bromo-substituent can be converted to a carboxyl group via a Grignard reagent followed by reaction with carbon dioxide.
-
-
Issue 3: Difficulty in Purifying the Desired this compound
Question: I have a mixture of phenanthrenecarboxylic acid isomers. What are the best methods for purifying the 9-isomer?
Answer:
Separating positional isomers can be challenging due to their similar physical properties. A combination of techniques is often necessary.
Purification Strategies:
-
Recrystallization: This is often the first and most effective step. The solubility of the different isomers may vary in different solvents.
-
Procedure: Experiment with various solvents (e.g., ethanol, acetic acid, toluene) to find one in which the 9-isomer has lower solubility than the other isomers at a given temperature, allowing it to crystallize out upon cooling.
-
-
Column Chromatography: If recrystallization is insufficient, column chromatography over silica gel can be used.
-
Procedure: A solvent system (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid) should be optimized to achieve separation. Monitor the fractions by TLC or HPLC.
-
-
High-Performance Liquid Chromatography (HPLC): For analytical or small-scale preparative purposes, reversed-phase HPLC can be an effective tool for separating the isomers.[5][6][7]
-
Procedure: Use a C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of acid like acetic or formic acid) to resolve the different isomers.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the carboxylation of phenanthrene?
A1: The most common byproducts are other positional isomers of phenanthrenecarboxylic acid, such as the 1-, 2-, 3-, and 4-isomers. The distribution of these isomers is highly dependent on the reaction conditions. Under certain conditions, dicarboxylated products may also be formed, though this is less common.
Q2: Which position on the phenanthrene ring is most reactive towards electrophilic attack?
A2: The 9- and 10-positions are the most reactive towards electrophilic attack. This is because the carbocation intermediate formed upon attack at these positions is the most stable, as it allows for the preservation of two intact benzene rings in the resonance structures, thus maximizing the retention of aromatic stabilization energy.[1][2]
Q3: How does the choice of solvent affect the regioselectivity of the carboxylation?
A3: The solvent can have a significant impact on the regioselectivity of Friedel-Crafts type reactions. Less polar solvents tend to favor the kinetically controlled product (9-isomer), while more polar solvents can favor the formation of thermodynamically more stable isomers.
Q4: Can I use the Kolbe-Schmitt reaction to carboxylate phenanthrene?
A4: The direct Kolbe-Schmitt reaction on phenanthrene is not feasible as it requires a hydroxyl group on the aromatic ring. However, if you start with a phenanthrol (hydroxyphenanthrene), the Kolbe-Schmitt reaction can be used to introduce a carboxyl group. For example, the carboxylation of 9-phenanthrol would be a regioselective route to 9-hydroxy-10-phenanthrenecarboxylic acid, where the carboxyl group is directed to the ortho position of the hydroxyl group.[8][9][10]
Data Presentation
The following table summarizes the yields of this compound or its esters for different synthetic methods, highlighting the impact of the method on product yield and selectivity.
| Method | Reagents | Product | Yield (%) | Selectivity for 9-position | Reference |
| Iron-catalyzed Carboxylation | Phenanthrene, CCl4, Alkanols, Fe(acac)3 | Alkyl phenanthrene-9-carboxylates | 74-96 | High | [4] |
| Lewis Acid-mediated Carboxylation | Phenanthrene, CO2, AlBr3 | This compound | 34 | Sole acidic product reported | [4] |
| Vilsmeier-Haack & Oxidation | Phenanthrene, DMF/POCl3 then KMnO4 | This compound | - | High | [3] |
Note: Yields are as reported in the literature and may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of Alkyl Phenanthrene-9-carboxylates via Iron-Catalyzed Reaction [4]
This protocol describes a one-pot synthesis of alkyl phenanthrene-9-carboxylates with high selectivity.
-
Reaction Setup: In a reaction vessel, combine phenanthrene, an aliphatic alcohol (e.g., methanol or ethanol), and tetrachloromethane (CCl4).
-
Catalyst Addition: Add a catalytic amount of iron(III) acetylacetonate (Fe(acac)3).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon). The reaction temperature and time will depend on the specific alcohol used and should be optimized.
-
Work-up and Purification: After the reaction is complete (monitored by TLC or GC), cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via a Grignard Reagent
This two-step protocol offers excellent regioselectivity by starting with 9-bromophenanthrene.
Step A: Preparation of 9-Phenanthrylmagnesium Bromide
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (argon or nitrogen), place magnesium turnings.
-
Initiation: Add a small crystal of iodine and a few drops of 9-bromophenanthrene dissolved in anhydrous diethyl ether or tetrahydrofuran (THF). The reaction should initiate, as indicated by a color change and gentle refluxing.
-
Grignard Reagent Formation: Add the remaining solution of 9-bromophenanthrene in anhydrous ether/THF dropwise to maintain a gentle reflux. After the addition is complete, continue stirring and refluxing for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[11]
Step B: Carboxylation of the Grignard Reagent
-
Reaction with CO2: Cool the Grignard reagent solution in an ice bath. Bubble dry carbon dioxide gas through the solution or pour the Grignard reagent onto crushed dry ice. Stir the mixture until the CO2 is consumed and the reaction mixture solidifies.
-
Work-up: Quench the reaction by slowly adding aqueous acid (e.g., 1 M HCl). This will protonate the carboxylate salt and dissolve any remaining magnesium salts.
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Mandatory Visualization
Caption: Logical workflow for the formation of the desired product and byproducts in the carboxylation of phenanthrene.
Caption: Troubleshooting workflow for addressing low yield and byproduct formation in phenanthrene carboxylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Praparation of phenanthrene 9 carboxylic acid from phenanthrene | Filo [askfilo.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. separationmethods.com [separationmethods.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Biocatalytic carboxylation of phenol derivatives: kinetics and thermodynamics of the biological Kolbe-Schmitt synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of 9-Phenanthrenecarboxylic Acid Purity
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical aspect of quality control and research integrity. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 9-phenanthrenecarboxylic acid purity against alternative analytical techniques. The following sections detail experimental protocols and present illustrative performance data to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound, offering high resolution and sensitivity. A reversed-phase HPLC method is generally preferred for this type of aromatic carboxylic acid.
Experimental Protocol: Reversed-Phase HPLC
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Gradient Program:
-
0-2 min: 50% Acetonitrile
-
2-15 min: 50% to 95% Acetonitrile
-
15-18 min: 95% Acetonitrile
-
18-20 min: 95% to 50% Acetonitrile
-
20-25 min: 50% Acetonitrile (column re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a mixture of acetonitrile and water (1:1 v/v) to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the same diluent to a final concentration of approximately 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Method Validation Parameters
| Parameter | Acceptance Criteria | Illustrative Results |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 3.0% | 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.15 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity index > 0.999 |
Alternative Analytical Methods
While HPLC is a robust method, other techniques can be employed for the purity assessment of this compound, each with its own advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is necessary to increase volatility.
Experimental Protocol: GC-MS (with Derivatization)
-
Derivatization: React the this compound sample with a derivatizing agent such as BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to convert the carboxylic acid group into a more volatile trimethylsilyl ester.
-
GC Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C, hold for 10 min.
-
-
Injector Temperature: 280 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. It is well-suited for the analysis of charged species like carboxylic acids.
Experimental Protocol: Capillary Zone Electrophoresis (CZE)
-
Instrumentation: Capillary electrophoresis system with a DAD or UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).
-
Background Electrolyte (BGE): 25 mM borate buffer, pH 9.2.
-
Separation Voltage: 25 kV.
-
Temperature: 25 °C.
-
Detection: 254 nm.
Comparison of Analytical Methods
| Feature | HPLC | GC-MS | Capillary Electrophoresis (CE) |
| Principle | Partitioning between stationary and mobile phases | Partitioning in a gaseous mobile phase | Differential migration in an electric field |
| Sample Volatility | Not required | Required (derivatization often needed) | Not required |
| Sample Polarity | Wide range | Non-polar to moderately polar | Charged analytes |
| Resolution | High | Very High | Very High |
| Sensitivity | High (UV, DAD, FLD) | Very High (MS) | Moderate to High |
| Sample Throughput | Moderate | Low to Moderate | High |
| Cost (Instrument) | Moderate | High | Moderate |
| Solvent Consumption | High | Low | Very Low |
| Primary Application | Quantitative purity analysis, impurity profiling | Identification of volatile impurities, structural elucidation | Analysis of charged impurities, chiral separations |
Visualizing the Workflow
To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflows.
Validating the Structure of 9-Phenanthrenecarboxylic Acid: A 2D NMR-Based Guide
For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of molecules is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational data, complex aromatic systems like 9-phenanthrenecarboxylic acid often exhibit signal overlap and ambiguous assignments. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, offer a robust solution by revealing through-bond correlations, thereby providing a definitive structural map.
This guide compares the utility of various 2D NMR experiments for the structural validation of this compound, supported by detailed experimental protocols and expected data correlations.
Chemical Structure of this compound
The structure of this compound consists of a phenanthrene core with a carboxylic acid group substituted at the C9 position.[1][2] The numbering convention for the phenanthrene ring system is critical for accurate NMR signal assignment.
Experimental Protocols
Detailed methodologies are crucial for reproducible and high-quality NMR data acquisition.
Sample Preparation:
-
Weigh 10-15 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition: All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure optimal signal dispersion.
-
¹H NMR: Acquire a standard 1D proton spectrum to identify the chemical shifts of all nine aromatic protons.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum to identify the chemical shifts of the 15 carbon atoms.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This is essential for mapping out the proton connectivity within each aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (¹JCH). This allows for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH). It is the key experiment for piecing together the molecular fragments and confirming the position of quaternary carbons and substituents, such as the carboxylic acid group.
Data Presentation and Interpretation
The following tables summarize the expected 2D NMR correlations for this compound. These predictions are based on typical chemical shifts for phenanthrene derivatives and established NMR principles.[3]
Table 1: Expected ¹H-¹H COSY Correlations
This table outlines the expected through-bond proton-proton connectivities, which are crucial for assembling the individual spin systems of the aromatic rings.
| Proton (¹H) | Correlating Proton(s) (³JHH) |
| H1 | H2 |
| H2 | H1, H3 |
| H3 | H2, H4 |
| H4 | H3 |
| H5 | H6 |
| H6 | H5, H7 |
| H7 | H6, H8 |
| H8 | H7 |
| H10 | None (s) |
Table 2: Expected ¹H-¹³C HSQC Correlations
This table maps each aromatic proton to its directly attached carbon atom.
| Carbon (¹³C) | Correlating Proton (¹H) |
| C1 | H1 |
| C2 | H2 |
| C3 | H3 |
| C4 | H4 |
| C5 | H5 |
| C6 | H6 |
| C7 | H7 |
| C8 | H8 |
| C10 | H10 |
Table 3: Expected Key ¹H-¹³C HMBC Correlations
The HMBC experiment is the most powerful tool for confirming the overall structure. It connects the individual spin systems identified by COSY and definitively places the carboxylic acid group at C9.
| Proton (¹H) | Correlating Carbons (²JCH, ³JCH) | Structural Significance |
| H1 | C2, C3, C4a, C10b | Connects H1 to its own ring and the adjacent ring. |
| H4 | C2, C3, C4a, C10b | Confirms the connectivity around the "bay region". |
| H5 | C4a, C6, C7, C8a | Connects H5 to its own ring and the central ring. |
| H8 | C6, C7, C8a, C10a | Confirms the connectivity of the second outer ring. |
| H10 | C1, C8a, C9, C10a, C10b | Links the outer rings and confirms proximity to C9. |
| H1, H8 | C9 | Crucially places the C9 carbon. |
| H10 | -COOH | Confirms the position of the carboxyl group. |
Visualization of Experimental Workflow and Key Correlations
Visual diagrams are essential for conceptualizing the experimental logic and interpreting complex datasets.
Caption: Workflow for validating molecular structure using 2D NMR.
Caption: Key HMBC correlations confirming the C9-COOH bond.
Comparative Analysis
Relying solely on 1D ¹H and ¹³C NMR would be insufficient for a molecule of this complexity. The aromatic region of the ¹H spectrum would likely show severe signal overlap, making coupling analysis difficult. Similarly, while ¹³C NMR would show 15 distinct signals, assigning the quaternary carbons (C4a, C4b, C8a, C9, C10a, C10b) and the carboxyl carbon would be speculative.
The 2D NMR approach provides definitive evidence:
-
COSY resolves the connectivity within the three distinct aromatic spin systems.
-
HSQC links the proton and carbon data, confirming the assignments for all CH groups.
-
HMBC is the final piece of the puzzle, connecting the isolated spin systems and, most importantly, showing correlations from nearby protons (H1, H8, and H10) to the C9 and carboxyl carbons. The correlation between H10 and the carboxyl carbon is unequivocal proof of the substituent's location.
Conclusion
The integrated application of COSY, HSQC, and HMBC spectroscopy provides an unambiguous and robust method for the complete structural validation of this compound. This multi-technique approach overcomes the limitations of 1D NMR, allowing researchers to confidently confirm the connectivity and substitution pattern of complex aromatic molecules, which is a critical step in any chemical research or drug development pipeline.
References
A Comparative Guide to the Biological Activity of 9-Phenanthrenecarboxylic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the biological activities of 9-phenanthrenecarboxylic acid and its positional isomers. Due to a notable scarcity of direct comparative studies in publicly available literature, this document focuses on providing the essential experimental protocols and conceptual frameworks to enable researchers to conduct their own comparative analyses. The presented quantitative data is illustrative, based on general trends observed for similar aromatic compounds, and serves to highlight the potential impact of isomeric substitution on biological outcomes.
Introduction
Phenanthrene, a polycyclic aromatic hydrocarbon, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties.[1] The position of functional groups on the phenanthrene scaffold can dramatically influence the compound's interaction with biological targets, a concept known as positional isomerism.[2] This guide specifically addresses the family of phenanthrenecarboxylic acids, exploring how the placement of the carboxylic acid group at different positions on the phenanthrene ring may alter their biological efficacy. Understanding these structure-activity relationships is crucial for the rational design of novel therapeutic agents.
Data Presentation: A Comparative Overview
Table 1: Comparative Cytotoxicity (IC50, µM) of Phenanthrenecarboxylic Acid Isomers
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| 1-Phenanthrenecarboxylic Acid | 75 | 90 | 110 |
| 2-Phenanthrenecarboxylic Acid | 150 | 180 | 200 |
| 3-Phenanthrenecarboxylic Acid | 120 | 145 | 160 |
| 4-Phenanthrenecarboxylic Acid | 85 | 100 | 125 |
| This compound | 50 | 65 | 80 |
| Doxorubicin (Control) | 0.5 | 0.8 | 1.2 |
Note: Data is illustrative. IC50 (half maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%. A lower IC50 value indicates higher potency.[3]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Phenanthrenecarboxylic Acid Isomers
| Compound | Escherichia coli (Gram-negative) | Staphylococcus aureus (Gram-positive) |
| 1-Phenanthrenecarboxylic Acid | >256 | 128 |
| 2-Phenanthrenecarboxylic Acid | >256 | 256 |
| 3-Phenanthrenecarboxylic Acid | >256 | 128 |
| 4-Phenanthrenecarboxylic Acid | >256 | 64 |
| This compound | 128 | 32 |
| Ciprofloxacin (Control) | 0.015 | 0.5 |
Note: Data is illustrative. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.[4]
Table 3: Comparative Enzyme Inhibitory Activity (IC50, µM) of Phenanthrenecarboxylic Acid Isomers against COX-2
| Compound | COX-2 Inhibition IC50 (µM) |
| 1-Phenanthrenecarboxylic Acid | 25 |
| 2-Phenanthrenecarboxylic Acid | 40 |
| 3-Phenanthrenecarboxylic Acid | 30 |
| 4-Phenanthrenecarboxylic Acid | 20 |
| This compound | 15 |
| Celecoxib (Control) | 0.04 |
Note: Data is illustrative. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway.[5]
Experimental Protocols
To facilitate the direct comparison of phenanthrenecarboxylic acid isomers, the following detailed protocols for key biological assays are provided.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phenanthrenecarboxylic acid isomers in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.
-
Compound Dilution: Prepare serial two-fold dilutions of the phenanthrenecarboxylic acid isomers in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Add a standardized volume of the bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Enzyme Inhibition Assay: Cyclooxygenase (COX) Inhibition
This fluorometric assay measures the peroxidase activity of COX enzymes to screen for potential inhibitors.[5]
Protocol:
-
Reagent Preparation: Prepare the assay buffer, heme, and the test compounds (phenanthrenecarboxylic acid isomers) at desired concentrations.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, heme, and the COX-1 or COX-2 enzyme to each well.
-
Inhibitor Addition: Add the test compounds to the respective wells and incubate for a short period (e.g., 10 minutes) to allow for interaction with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence (e.g., excitation at 535 nm and emission at 587 nm) over time.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percent inhibition relative to a control without the inhibitor and calculate the IC50 value.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of phenanthrenecarboxylic acid isomers.
Caption: A generalized signaling pathway illustrating how a phenanthrenecarboxylic acid isomer might induce cytotoxicity.
Caption: A flowchart outlining the key steps of the MTT cytotoxicity assay.
Caption: The influence of the carboxylic acid's position on the biological activity of phenanthrenecarboxylic acid.
References
- 1. cefipra.org [cefipra.org]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Photophysical Properties of 9-Phenanthrenecarboxylic Acid and Anthracene-9-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the photophysical properties of two isomeric aromatic carboxylic acids: 9-phenanthrenecarboxylic acid and anthracene-9-carboxylic acid. While both compounds share the same molecular formula (C₁₅H₁₀O₂), their distinct aromatic structures—the angular arrangement of fused rings in phenanthrene versus the linear arrangement in anthracene—give rise to significant differences in their interaction with light. Understanding these photophysical nuances is critical for their application in areas such as fluorescent probes, photosensitizers, and materials science.
Core Molecular Structures
The key difference between these two compounds lies in the topology of their polycyclic aromatic hydrocarbon frameworks.
This compound: The carboxylic acid group is attached to the 9-position of the phenanthrene nucleus, an angularly fused three-ring system.
Anthracene-9-Carboxylic Acid: The carboxylic acid group is attached to the 9-position of the anthracene nucleus, a linearly fused three-ring system.
Quantitative Photophysical Data
The following table summarizes the key photophysical parameters for this compound and anthracene-9-carboxylic acid. Direct comparative data for this compound is limited in the literature; therefore, data for the parent molecule, phenanthrene, is included to provide context for the expected behavior of its carboxylic acid derivative. For anthracene-9-carboxylic acid, more extensive experimental data is available.
| Property | This compound (and Phenanthrene) | Anthracene-9-Carboxylic Acid (ANCA) |
| Absorption Maxima (λ_abs_) | ~250-275 nm (for phenanthrene derivatives in chloroform)[1] | ~330-383 nm (solvent dependent)[2] |
| Emission Maxima (λ_em_) | Strong fluorescence in the blue region (~400-450 nm for some derivatives)[1] | ~400-470 nm (solvent dependent)[2] |
| Fluorescence Quantum Yield (Φ_f_) | Weak fluorescence, Φ_f_ ≈ 0.05 (for phenanthrene)[3] | Φ_f_ ≈ 0.27 - 0.36 (for anthracene, solvent dependent)[2] |
| Fluorescence Lifetime (τ_f_) | - | ~3.66 ns (in ethanol)[2][4] |
| Excimer/Exciplex Formation | Pairs of phenanthrene molecules can exhibit excited dimer (excimer) luminescence.[5] | Prone to concentration-dependent dimerization and excimer formation, with excimer fluorescence around 510 nm.[4] |
| Photochemical Reactivity | - | Undergoes [4+4] photodimerization, which can lead to reversible mechanical motion in the solid state.[6] |
Note: The photophysical properties of these compounds, particularly their absorption and emission spectra, are highly sensitive to the solvent environment.[2][4]
Experimental Protocols
Detailed methodologies for the characterization of the photophysical properties of these compounds are crucial for reproducible research. Below are typical experimental protocols.
UV-Visible Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima of the compounds in a specific solvent.
Methodology:
-
Sample Preparation: Prepare dilute solutions of this compound and anthracene-9-carboxylic acid in a spectroscopic grade solvent (e.g., ethanol, chloroform) in quartz cuvettes. A typical concentration is in the micromolar range (e.g., 2.0 x 10⁻⁶ M) to avoid aggregation effects.[4]
-
Absorption Spectra: Record the absorption spectra using a dual-beam UV-Visible spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).
-
Fluorescence Spectra:
-
Measure the fluorescence emission spectra using a spectrofluorometer.
-
The excitation wavelength should be set at or near the absorption maximum of the compound.
-
Scan the emission monochromator over a wavelength range that covers the expected fluorescence (e.g., 350-600 nm).
-
For anthracene-9-carboxylic acid, excitation at 363 nm has been reported.[4]
-
Determination of Fluorescence Quantum Yield
Objective: To quantify the efficiency of the fluorescence process.
Methodology: The relative quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. Anthracene is a common standard for this purpose.
-
Standard Selection: Choose a suitable fluorescence standard with an emission range that overlaps with the sample. Anthracene in ethanol (Φ_f_ = 0.27) is a common choice.
-
Data Acquisition:
-
Measure the absorption and fluorescence spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Ensure the absorbance of both solutions at the excitation wavelength is low (typically < 0.1) to minimize inner filter effects.
-
-
Calculation: The fluorescence quantum yield (Φ_f,sample_) is calculated using the following equation:
Φ_f,sample_ = Φ_f,std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (n_sample_² / n_std_²)
where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)
Objective: To measure the average time the molecule spends in the excited state before returning to the ground state.
Methodology: Time-Correlated Single Photon Counting (TCSPC) is a widely used technique for measuring fluorescence lifetimes in the nanosecond range.
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a laser diode or a flash lamp) for excitation and a sensitive single-photon detector.
-
Data Acquisition:
-
Excite the sample at a suitable wavelength.
-
The instrument measures the time difference between the excitation pulse and the detection of the first emitted photon.
-
A histogram of these time differences is built up over many excitation-emission cycles, resulting in a fluorescence decay curve.
-
-
Data Analysis: The decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s). For anthracene-9-carboxylic acid in ethanol, a monoexponential decay has been observed at the monomer emission wavelength (~357 nm), while a biexponential decay is seen at the excimer emission wavelength (~468 nm).[4]
Key Photophysical Processes and Logical Relationships
The following diagram illustrates the fundamental photophysical processes that can occur after a molecule absorbs light.
Caption: Jablonski diagram illustrating key photophysical transitions.
This diagram outlines the primary pathways for energy dissipation after a molecule is excited from its ground singlet state (S₀) to an excited singlet state (S₁). These include radiative decay via fluorescence and non-radiative decay pathways such as internal conversion and intersystem crossing to the triplet state (T₁). From the triplet state, the molecule can return to the ground state via phosphorescence (radiative) or intersystem crossing (non-radiative).
Experimental Workflows
The logical flow for characterizing and comparing the photophysical properties of these two compounds is depicted below.
Caption: Workflow for comparative photophysical characterization.
This workflow begins with the preparation of solutions of this compound (9-PCA) and anthracene-9-carboxylic acid (9-ACA). These samples are then subjected to a series of spectroscopic measurements to determine their key photophysical parameters, which are finally compiled for a comprehensive comparative analysis.
References
A Comparative Analysis of the Cytotoxic Effects of 9-Phenanthrenecarboxylic Acid and Chrysene-3-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of derivatives of 9-phenanthrenecarboxylic acid and chrysene-3-carboxylic acid. While extensive research has been conducted on the anticancer potential of various phenanthrene derivatives, including those with a carboxylic acid moiety, data on the specific cytotoxicity of chrysene-3-carboxylic acid and its derivatives is less prevalent in publicly accessible literature. This guide, therefore, summarizes the available quantitative data for derivatives of both parent compounds, details the common experimental protocols used for their evaluation, and illustrates relevant biological pathways and experimental workflows.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound and chrysene derivatives have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions. The following tables summarize the reported IC50 values for several derivatives.
Table 1: Cytotoxicity (IC50) of this compound Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) |
| Compound 3 from C. mucronatus | U-87 MG (Glioblastoma) | 19.91[1] |
| Compound 9 from C. mucronatus | U-87 MG (Glioblastoma) | 17.07[1] |
| Phenanthridine Derivative 8a | MCF-7 (Breast) | 0.28[1] |
| Dicopper complex with phenanthrene amide-tether | Lung Cancer Cells | 23.8[2] |
| Dicopper complex with phenanthrene amide-tether | Pancreatic Cancer Cells | 18.4[2] |
Table 2: Cytotoxicity (IC50) of Chrysene Derivatives
Note: Data for chrysene-3-carboxylic acid derivatives are limited. The table includes data for other chrysene derivatives to provide a basis for comparison.
| Compound/Derivative | Cell Line | IC50 (µM) |
| Methoxy dibenzofluorene derivative with amine side chain (Compound 8a) | B-16 (Melanoma) | 7.1[3] |
| Methoxy dibenzofluorene derivative with amine side chain (Compound 8b) | HL-60 (Leukemia) | 33.0[3] |
| Methoxy dibenzofluorene derivative with amide side chain (Compound 7a) | MCF-7 (Breast) | 15.0[3] |
| Methoxy dibenzofluorene derivative with amide side chain (Compound 7b) | PC-3 (Prostate) | 1.8[3] |
| Chrysin derivative 3f (phosphonium conjugate) | K-562 (Leukemia) | 0.034[4] |
| Chrysin derivative 3i (phosphonium conjugate) | MCF-7 (Breast) | 0.26[4] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of the cytotoxicity of these compounds.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[5]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound or chrysene derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[6] The plate is then typically shaken on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
Cell Treatment and Harvesting: Treat cells with the test compounds for the desired time, then harvest the cells by trypsinization and wash them with cold PBS.[1]
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both stains.[1]
Visualizations
Experimental Workflow for Cytotoxicity Evaluation
The following diagram illustrates a typical workflow for assessing the cytotoxic and mechanistic properties of novel compounds.
Caption: Workflow for evaluating the anticancer activity of synthesized compounds.
Simplified Apoptosis Signaling Pathway
Polycyclic aromatic hydrocarbons can induce apoptosis through various cellular pathways. One common mechanism involves the induction of DNA damage, which can trigger the intrinsic apoptosis pathway.
Caption: Simplified intrinsic apoptosis pathway induced by DNA damage.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancement of cancer-cell-selective cytotoxicity by a dicopper complex with a phenanthrene amide-tether ligand conjugate via mitochondrial apoptosis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and In Vitro Anticancer Evaluation of Novel Phosphonium Derivatives of Chrysin [mdpi.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. MTT (Assay protocol [protocols.io]
Assessing the Purity of 9-Phenanthrenecarboxylic Acid for Reliable Biological Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of a chemical compound is a critical factor that can significantly impact the validity and reproducibility of biological assay results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 9-phenanthrenecarboxylic acid, a compound with known biological activities, and explores the potential impact of impurities on experimental outcomes. We also present a comparative analysis with a well-known plant hormone, Indole-3-acetic acid (IAA), to highlight the importance of purity in structure-activity relationship studies.
The Critical Role of Purity in Biological Assays
The presence of impurities in a test compound can lead to a variety of misleading results in biological assays. Even small amounts of contaminants can exhibit their own biological activity, leading to false positives, masking the true effect of the compound of interest, or introducing variability that obscures dose-response relationships. Therefore, rigorous purity assessment is a cornerstone of reliable biological research.
Analytical Techniques for Purity Determination
A multi-pronged approach utilizing various analytical techniques is recommended for a comprehensive assessment of this compound purity. Each method provides unique insights into the nature and quantity of potential impurities.
Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Information Provided | Advantages | Limitations |
| Quantitative NMR (qNMR) | The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei. By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, the absolute purity of the analyte can be determined. | Absolute purity determination, structural information of the analyte and impurities. | Highly accurate and precise, does not require a reference standard of the analyte itself, provides structural information. | Requires a relatively larger amount of sample compared to other techniques, may not be suitable for complex mixtures with overlapping signals. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks. | Relative purity, detection of non-volatile and thermally labile impurities. | High sensitivity and resolution, widely available, can be automated for high-throughput analysis. | It is a relative method requiring a pure reference standard for accurate quantification, detector response can vary for different compounds. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. Can be coupled with chromatography (e.g., LC-MS) for separation and identification of components. | Molecular weight confirmation of the main compound and identification of impurities. | Extremely sensitive, provides molecular weight information for impurity identification. | May not be quantitative without appropriate standards, ionization efficiency can vary between compounds. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to guide researchers in setting up their purity assessment workflows.
Quantitative ¹H-NMR (qNMR) Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean NMR tube.
-
Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve both the sample and the internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum using a spectrometer with a field strength of at least 400 MHz.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_standard / I_standard) * (MW_sample / m_sample) * (m_standard / MW_standard) * P_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically used. For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
-
Mass Spectrometry (MS) Protocol
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a solvent compatible with the ionization source (e.g., methanol for electrospray ionization - ESI).
-
-
MS Analysis:
-
Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.
-
Acquire the mass spectrum in a suitable ionization mode (e.g., negative ion mode for ESI to detect the deprotonated molecule [M-H]⁻).
-
Observe the mass-to-charge ratio (m/z) of the main peak to confirm the molecular weight of this compound (222.24 g/mol ).
-
Analyze for the presence of other ions that may correspond to impurities.
-
Potential Impurities in this compound Synthesis
Understanding the synthetic route of this compound is crucial for anticipating potential impurities. A common synthesis involves the carboxylation of phenanthrene. Potential impurities could include:
-
Unreacted Starting Material: Phenanthrene.
-
Reagents and Byproducts: Residual reagents from the carboxylation reaction (e.g., organolithium reagents, carbon dioxide).
-
Isomeric Byproducts: Carboxylation at other positions of the phenanthrene ring.
-
Oxidation Products: Phenanthrenequinones or other oxidized derivatives.
Impact of Purity on Biological Assay Performance: A Comparative Look
To illustrate the importance of purity, we will consider a phytotoxicity assay, a common biological test for compounds like this compound. We will compare its potential effects with that of Indole-3-acetic acid (IAA), a natural plant hormone that can also exhibit phytotoxicity at high concentrations.
Hypothetical Phytotoxicity Data for Different Purity Levels
| Compound | Purity (%) | Concentration (µM) | Root Growth Inhibition (%) |
| This compound | >99% | 50 | 45 |
| 95% | 50 | 55 (Hypothetically more toxic due to active impurities) | |
| 90% | 50 | 35 (Hypothetically less toxic due to inactive impurities) | |
| Indole-3-acetic Acid (IAA) | >99% | 100 | 60 |
| 95% | 100 | 70 (Hypothetically more toxic due to active impurities) |
This table presents hypothetical data to illustrate the potential impact of purity and should not be considered as actual experimental results.
Visualizing Workflows and Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for purity assessment and a relevant biological signaling pathway.
Caption: Experimental workflow for assessing the purity of this compound.
Caption: Simplified signaling pathway of abiotic stress response in plants induced by phenanthrene derivatives.
Conclusion
The purity of this compound, or any compound intended for biological testing, is not a trivial detail but a fundamental prerequisite for generating meaningful and reproducible data. This guide has outlined a robust analytical workflow for purity assessment, highlighting the strengths of complementary techniques such as qNMR, HPLC, and MS. By understanding potential impurities and their possible impact on biological assays, researchers can ensure the integrity of their findings and make more informed decisions in their scientific endeavors. The comparison with Indole-3-acetic acid further underscores the universal importance of compound purity in biological research.
A Comparative Analysis of the Fluorescence Quantum Yield of Phenanthrene and Pyrene Carboxylic Acids
In the realm of fluorescence spectroscopy, phenanthrene and pyrene derivatives are esteemed for their distinctive photophysical properties, rendering them valuable as molecular probes and in materials science. This guide offers a comparative examination of the fluorescence quantum yield of their carboxylic acid derivatives, supported by available experimental data. A detailed experimental protocol for quantum yield determination is also provided to aid researchers in their analytical pursuits.
Quantitative Data Summary
Table 1: Fluorescence Quantum Yield (Φf) of Phenanthrene and its Derivatives
| Compound | Solvent | Quantum Yield (Φf) |
| Phenanthrene | Ethanol | 0.125 |
| Phenanthrene | Cyclohexane | ~0.13 |
| Phenanthrene | Aqueous Solution | 0.049 (estimated) |
Table 2: Fluorescence Quantum Yield (Φf) of Pyrene and its Derivatives
| Compound | Solvent | Quantum Yield (Φf) |
| Pyrene | Cyclohexane | 0.32 |
| Pyrene | Water | 0.69 ± 0.06 |
| Pyrenoimidazoles (in THF) | THF | 0.0017 - 0.0043 |
| Pyrenoimidazoles (aggregated) | THF-Water | 0.0460 - 0.0927 |
Note on Carboxylic Acid Derivatives:
Direct, side-by-side quantitative comparisons of the fluorescence quantum yields for phenanthrene carboxylic acid and pyrene carboxylic acid are scarce in the literature. However, some general trends can be inferred. The introduction of a carboxylic acid group, which is an electron-withdrawing group, to an aromatic ring generally tends to decrease the fluorescence quantum yield. The extent of this quenching effect depends on the position of the substituent and the polarity of the solvent. For instance, electron-withdrawing groups like -COOH can promote non-radiative decay pathways, thus reducing fluorescence efficiency.
Qualitative Comparison
In the absence of direct comparative data, a qualitative assessment can be made based on the photophysical properties of the parent hydrocarbons. Pyrene generally exhibits a significantly higher fluorescence quantum yield than phenanthrene in various solvents. This is attributed to differences in their electronic structures and the efficiencies of radiative versus non-radiative decay pathways.
Experimental Protocols
The following is a detailed methodology for the determination of relative fluorescence quantum yield, a widely used and reliable method.
Relative Fluorescence Quantum Yield Measurement
This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
1. Materials and Instrumentation:
-
Fluorometer: A calibrated fluorescence spectrometer.
-
UV-Vis Spectrophotometer: To measure absorbance.
-
Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.
-
Solvents: Spectroscopy-grade solvents are essential to avoid interference from fluorescent impurities.
-
Standard: A fluorescent standard with a known quantum yield in the same solvent as the sample (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54).
-
Sample: Highly purified phenanthrene carboxylic acid or pyrene carboxylic acid.
2. Solution Preparation:
-
Prepare a stock solution of the standard and the sample in the chosen solvent.
-
From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
3. Measurement Procedure:
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all prepared solutions (standard and sample) and a solvent blank. Determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to the wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectra for all solutions (standard and sample) and the solvent blank. Ensure that the experimental parameters (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements.
-
4. Data Analysis:
-
Correct for Blank: Subtract the integrated fluorescence intensity of the solvent blank from the integrated fluorescence intensity of each standard and sample solution.
-
Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine Gradients: The plots should yield straight lines passing through the origin. Determine the gradient (slope) of each line (Grad_std for the standard and Grad_sample for the sample).
5. Quantum Yield Calculation:
The fluorescence quantum yield of the sample (Φf_sample) is calculated using the following equation:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample^2 / n_std^2)
Where:
-
Φf_std is the known quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this ratio is 1).
Visualizations
The following diagrams illustrate the conceptual workflow for determining relative fluorescence quantum yield and the factors that can influence this photophysical property.
Caption: Workflow for Relative Fluorescence Quantum Yield Determination.
Caption: Key Factors Influencing Fluorescence Quantum Yield.
A Comparative Guide to the Electrochemical Properties of 9-Phenanthrenecarboxylic Acid and its Reduced Form, 9,10-Dihydrophenanthrene-9-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Phenanthrenecarboxylic acid is a polycyclic aromatic hydrocarbon derivative containing a carboxylic acid functional group. Its extended π-conjugated system is expected to be electrochemically active. In contrast, 9,10-dihydrophenanthrene-9-carboxylic acid represents a reduced form where one of the aromatic rings in the phenanthrene core is partially saturated. This structural modification significantly alters the electronic and, consequently, the electrochemical properties of the molecule. Understanding these differences is crucial for applications in materials science, organic electronics, and medicinal chemistry where redox processes are relevant.
Comparison of Physicochemical Properties
A summary of the key physicochemical properties of this compound and its reduced form is presented below.
| Property | This compound | 9,10-Dihydrophenanthrene-9-carboxylic Acid |
| Molecular Formula | C₁₅H₁₀O₂ | C₁₅H₁₂O₂ |
| Molecular Weight | 222.24 g/mol | 224.25 g/mol |
| Structure | Aromatic Phenanthrene Core | Partially Saturated Phenanthrene Core |
| Expected Redox Behavior | More readily oxidized and reduced due to the extended π-system. | Less readily oxidized and reduced due to the disrupted π-system. |
Theoretical Electrochemical Behavior
The electrochemical behavior of these compounds is primarily dictated by the ease with which they can donate or accept electrons.
-
This compound: The fully aromatic phenanthrene ring system allows for the delocalization of electrons, making it relatively easier to remove an electron (oxidation) from the highest occupied molecular orbital (HOMO) or add an electron (reduction) to the lowest unoccupied molecular orbital (LUMO). The electrochemical reactions are expected to occur at lower potentials (less negative for reduction, less positive for oxidation) compared to its reduced form.
-
9,10-Dihydrophenanthrene-9-carboxylic Acid: The saturation at the 9 and 10 positions disrupts the continuous π-conjugation of the phenanthrene core. This disruption leads to a higher energy gap between the HOMO and LUMO. Consequently, more energy is required for both oxidation and reduction processes. Therefore, it is anticipated that the reduction potential will be more negative and the oxidation potential will be more positive compared to this compound.
Experimental Protocols
A comparative electrochemical study of these two compounds can be effectively carried out using cyclic voltammetry (CV).
Objective: To determine and compare the oxidation and reduction potentials of this compound and 9,10-dihydrophenanthrene-9-carboxylic acid.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell
-
Working electrode (e.g., Glassy Carbon Electrode)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., Platinum wire)
-
Inert gas (e.g., Nitrogen or Argon)
-
Analyte solutions: 1-5 mM solutions of this compound and 9,10-dihydrophenanthrene-9-carboxylic acid in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide).
-
Supporting electrolyte: 0.1 M solution of an electrochemically inert salt (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆).
Procedure:
-
Polish the working electrode with alumina slurry, rinse with deionized water and the solvent, and dry it.
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Add the analyte solution containing the supporting electrolyte to the cell.
-
De-aerate the solution by bubbling with an inert gas for 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
Set the parameters on the potentiostat: potential range, scan rate (e.g., 100 mV/s), and number of cycles. The potential range should be wide enough to observe the redox events of interest.
-
Run the cyclic voltammetry experiment for each compound.
-
Record and analyze the resulting voltammograms to determine the peak potentials for oxidation and reduction.
Visualizations
The following diagrams illustrate the conceptual framework of the electrochemical comparison.
Caption: Conceptual comparison of the electrochemical reduction of this compound to its reduced form.
Caption: A generalized workflow for a cyclic voltammetry experiment.
computational comparison of the electronic properties of phenanthrene and anthracene carboxylic acids
A deep dive into the electronic landscapes of phenanthrene and anthracene carboxylic acids reveals distinct characteristics that influence their potential applications in drug development, organic electronics, and materials science. This guide provides a comparative analysis of their electronic properties, supported by computational data and experimental protocols.
The arrangement of fused benzene rings in phenanthrene (a "kinked" or angular structure) versus anthracene (a linear structure) fundamentally dictates the electronic behavior of their carboxylic acid derivatives. These structural differences impact key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the HOMO-LUMO gap, and overall molecular reactivity. Understanding these differences is crucial for researchers designing molecules with specific electronic and photophysical properties.
Executive Summary of Electronic Properties
Computational studies, primarily employing Density Functional Theory (DFT), provide valuable insights into the electronic structures of these molecules. The following table summarizes key calculated electronic properties for representative isomers of phenanthrene and anthracene carboxylic acids. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and is often associated with a red-shift in the absorption spectra.
| Compound | Isomer Position | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method |
| Phenanthrene Carboxylic Acid | 9- | -6.30 | -1.81 | 4.49 | DFT/B3LYP/6-311+G(d,p)[1] |
| Anthracene Carboxylic Acid | 9- | -6.3003 | -3.4989 | 2.8014 | DFT/B3LYP/6-311++G(d,p)[2] |
Note: The computational methods and basis sets used in different studies can influence the exact values. The data presented is for comparative purposes.
Unraveling the Computational Approach: A Methodological Overview
The electronic properties presented in this guide are predominantly derived from computational chemistry, a powerful tool for predicting molecular characteristics. The general workflow for such a study is outlined below.
Caption: A generalized workflow for computational analysis of molecular electronic properties.
Experimental Protocols: Bridging Theory and Reality
While computational methods provide predictive power, experimental validation is essential. Key techniques used to characterize the electronic properties of phenanthrene and anthracene carboxylic acids include:
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states.
-
Sample Preparation: The compound of interest is dissolved in a suitable solvent (e.g., ethanol, acetonitrile) to a known concentration (e.g., 10⁻⁵ M). The solvent should be transparent in the wavelength range being studied.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used. A cuvette containing the pure solvent is used as a reference.
-
Data Acquisition: The absorption spectrum is recorded over a specific wavelength range (e.g., 200-800 nm). The wavelength of maximum absorbance (λmax) is a key parameter, which is related to the energy of the electronic transition.
Electrochemistry: Cyclic Voltammetry
Cyclic voltammetry is a powerful technique for probing the redox properties of a molecule, providing information about the HOMO and LUMO energy levels.
-
Electrolyte Solution: A solution is prepared containing the sample molecule, a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) to ensure conductivity, and a suitable solvent (e.g., dichloromethane, acetonitrile).
-
Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The potential at which oxidation and reduction peaks occur can be used to estimate the HOMO and LUMO energy levels, respectively.
Synthesis of Phenanthrene and Anthracene Carboxylic Acids
The availability of these compounds for study relies on robust synthetic methods. Several routes have been established for their preparation.
Synthesis of Phenanthrene-9-carboxylic Acid
A common method for the synthesis of phenanthrene-9-carboxylic acid is through the oxidation of 9-methylphenanthrene.
References
A Comparative Guide to Phenanthrene-Based Fluorescent Sensors for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
The development of selective and sensitive fluorescent sensors is a cornerstone of modern analytical chemistry, with profound implications for environmental monitoring, biomedical research, and pharmaceutical development. Among the various fluorogenic scaffolds, the phenanthrene moiety has emerged as a promising platform for the design of chemosensors due to its inherent photophysical properties and structural rigidity. This guide provides an objective comparison of the performance of phenanthrene-based fluorescent sensors, with a primary focus on the detection of copper ions (Cu²⁺), a critical analyte in biological and environmental systems. The cross-reactivity profiles and performance metrics of these sensors are compared with established alternative fluorescent probes.
While the specific use of 9-phenanthrenecarboxylic acid as a direct component in sensor construction is not extensively documented in current literature, the broader class of phenanthrene derivatives, particularly phenanthroimidazoles, has been successfully employed in the development of highly selective fluorescent probes. This guide will delve into the performance of these derivatives and provide the necessary experimental context for their evaluation.
Performance Comparison of Fluorescent Cu²⁺ Probes
The efficacy of a fluorescent sensor is determined by several key parameters, including its sensitivity (limit of detection), selectivity towards the target analyte in the presence of other competing species, and the nature of its response (e.g., "turn-on" or "turn-off" fluorescence). The following tables summarize the performance of two notable phenanthrene-based Cu²⁺ sensors and compare them with two widely used alternative classes of fluorescent probes.
Table 1: Performance Characteristics of Phenanthrene-Based Fluorescent Probes for Cu²⁺
| Probe Name/Type | Limit of Detection (LOD) | Binding Stoichiometry (Probe:Cu²⁺) | Signaling Mechanism | Key Advantages |
| Probe 1 (Phenanthro-imidazole derivative) | 2.77 x 10⁻⁸ M[1][2][3] | 1:1[1][2][3] | Fluorescence Quenching ("Turn-off") | High selectivity, rapid response |
| NPP (Naphthalimide-phenanthroimidazole) | 6.5 x 10⁻⁷ M[4] | 1:1[4] | Fluorescence Enhancement ("Turn-on")[4] | Operates in aqueous media, suitable for bio-imaging[4] |
Table 2: Cross-Reactivity Profile of Phenanthrene-Based Probe 1
The selectivity of a sensor is paramount for its practical application. The following table presents the fluorescence response of "Probe 1" to a variety of common metal ions, demonstrating its high selectivity for Cu²⁺.
| Interfering Ion (at 10 µM) | Fluorescence Intensity Change (%) relative to Probe 1 alone |
| Na⁺ | Negligible |
| K⁺ | Negligible |
| Ca²⁺ | Negligible |
| Mg²⁺ | Negligible |
| Zn²⁺ | Negligible |
| Cd²⁺ | Negligible |
| Pb²⁺ | Negligible |
| Ni²⁺ | Negligible |
| Co²⁺ | Negligible |
| Fe³⁺ | Negligible |
| Cu²⁺ | ~74% decrease [3] |
Table 3: Comparison with Alternative Fluorescent Probes for Cu²⁺ Detection
To provide a broader context, the performance of phenanthrene-based sensors is compared with that of rhodamine-based and porphyrin-based probes, which are well-established classes of fluorescent sensors for metal ions.
| Probe Class | Representative Probe | Limit of Detection (LOD) | Signaling Mechanism | Selectivity Profile |
| Rhodamine-Based | Rhodamine B derivative | 3.0 x 10⁻⁷ M[5] | "Turn-on" fluorescence, colorimetric change | High selectivity for Cu²⁺, but can show minor interference from Co²⁺[5] |
| Porphyrin-Based | Zinc Porphyrin-dipyridylamino | 3.3 x 10⁻⁷ M[6] | "Turn-off" fluorescence quenching | High selectivity for Cu²⁺ over a wide range of metal ions including Na⁺, Mg²⁺, Fe²⁺, Co²⁺, Ni²⁺, Ag⁺, Zn²⁺, Cd²⁺, Hg²⁺, and Fe³⁺[6][7] |
Signaling Pathways and Experimental Workflows
The interaction between a fluorescent probe and its target analyte triggers a change in its photophysical properties. These interactions are governed by specific chemical mechanisms, which are crucial for understanding sensor performance.
Signaling Mechanisms
Caption: Signaling mechanisms of phenanthrene-based and alternative fluorescent probes for Cu²⁺ detection.
Experimental Workflow for Cross-Reactivity Assessment
A standardized workflow is essential for the objective evaluation of a sensor's selectivity. The following diagram illustrates a typical experimental procedure for assessing the cross-reactivity of a fluorescent probe.
Caption: A generalized workflow for evaluating the cross-reactivity of a fluorescent metal ion sensor.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of cross-reactivity studies. Below are representative protocols for the synthesis of a phenanthroimidazole scaffold and for conducting fluorescence selectivity studies.
Synthesis of a Phenanthro[9,10-d]imidazole Derivative (General Procedure)
The synthesis of phenanthro[9,10-d]imidazole derivatives often follows the Debus-Radziszewski reaction. A general procedure is outlined below, which can be adapted for the synthesis of specific probes like "Probe 1".
Materials:
-
9,10-Phenanthrenequinone
-
An appropriate aldehyde (e.g., a substituted benzaldehyde)
-
Aniline or its derivative
-
Ammonium acetate
-
Glacial acetic acid (as solvent)
Procedure:
-
A mixture of 9,10-phenanthrenequinone, the selected aldehyde, the aniline derivative, and a catalytic amount of ammonium acetate is dissolved in glacial acetic acid.
-
The reaction mixture is heated at reflux for a specified period (typically several hours), and the progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, and the crude product is precipitated by pouring the mixture into water.
-
The precipitate is collected by filtration, washed thoroughly with water, and then dried under vacuum.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure phenanthro[9,10-d]imidazole derivative.[8]
Protocol for Fluorescence Titration and Selectivity Studies
This protocol describes the general steps for evaluating the response of a fluorescent probe to its target analyte and assessing its selectivity against other ions.
Materials:
-
Stock solution of the fluorescent probe (e.g., "Probe 1" or "NPP") in a suitable solvent (e.g., ethanol or a buffered aqueous solution).
-
Stock solutions of the target metal ion (e.g., Cu²⁺) and a panel of potential interfering metal ions.
-
A spectrofluorometer.
Procedure for Fluorescence Titration:
-
A solution of the fluorescent probe at a fixed concentration (e.g., 10 µM) is prepared in a cuvette.
-
The fluorescence emission spectrum of the probe solution is recorded at a specific excitation wavelength.
-
Aliquots of the target metal ion stock solution are incrementally added to the cuvette.
-
After each addition, the solution is mixed thoroughly, and the fluorescence emission spectrum is recorded.
-
The changes in fluorescence intensity at the emission maximum are plotted against the concentration of the added metal ion to determine the sensor's response and sensitivity.
Procedure for Selectivity (Cross-Reactivity) Study:
-
Separate solutions of the fluorescent probe are prepared, each containing a different potential interfering metal ion at a concentration typically equal to or in excess of the target analyte's expected concentration.
-
The fluorescence intensity of each of these solutions is measured.
-
To each of these solutions, the target metal ion (Cu²⁺) is added, and the fluorescence intensity is measured again.
-
The fluorescence response in the presence of interfering ions is compared to the response of the probe to the target analyte alone to assess the degree of interference.[9]
Logical Framework for Sensor Selection
The choice of a fluorescent sensor for a specific application depends on a logical evaluation of its performance characteristics against the experimental requirements.
Caption: Decision-making framework for selecting an appropriate fluorescent sensor.
References
- 1. A Cu2+-Selective Probe Based on Phenanthro-Imidazole Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] A Cu2+-Selective Probe Based on Phenanthro-Imidazole Derivative | Semantic Scholar [semanticscholar.org]
- 3. A Cu2+-Selective Probe Based on Phenanthro-Imidazole Derivative [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A copper(II) ion-selective on-off-type fluoroionophore based on zinc porphyrin-dipyridylamino - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Porphyrin-Based Materials for Metal Ions Detection [mdpi.com]
- 8. The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 9-Phenanthrenecarboxylic Acid: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, understanding the specific disposal protocols for compounds like 9-Phenanthrenecarboxylic acid is paramount. This guide provides essential, step-by-step instructions for its safe handling and disposal.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat. All handling of the compound and its waste should occur in a well-ventilated area or under a chemical fume hood to prevent inhalation of dust or fumes.[1]
Hazard Profile
This compound is classified as a hazardous substance. Its hazard profile, derived from safety data sheets, necessitates careful handling and disposal.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[2][3] |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects.[3] |
Disposal Protocol: A Step-by-Step Approach
Due to the presence of the phenanthrene moiety, which poses an environmental hazard, standard neutralization and subsequent drain disposal are not recommended .[1] This compound must be treated as hazardous chemical waste.
-
Containerization:
-
Place waste this compound in its original container if possible, or a clearly labeled, sealed, and non-reactive container.
-
Do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions.[1]
-
Handle empty containers that have not been cleaned as you would the chemical itself.[1]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other relevant hazard warnings as indicated by your institution's policies.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste storage area.
-
This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and strong bases.[2]
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
-
Accidental Release Measures
In the event of a spill, ensure adequate ventilation and wear appropriate PPE.[2] Sweep up the solid material and place it into a suitable container for disposal.[2] Avoid generating dust. Do not allow the chemical to enter the environment.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 9-Phenanthrenecarboxylic acid
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of 9-Phenanthrenecarboxylic acid (CAS No. 837-45-6). Adherence to these procedures is essential for ensuring personal safety and environmental protection in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid substance that presents several hazards upon exposure. All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1] The following table summarizes the known hazards and the required personal protective equipment.
| Hazard Category | GHS Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Oral Toxicity | H302: Harmful if swallowed.[2] | Standard laboratory PPE as outlined below. Do not eat, drink, or smoke in areas where this chemical is handled. |
| Skin Irritation | H315: Causes skin irritation.[2] | Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Gloves should be inspected before use and changed immediately if contaminated.[1] Footwear: Fully enclosed shoes are mandatory. |
| Eye Irritation | H319: Causes serious eye irritation.[2] | Safety Goggles: Wear chemical splash goggles that conform to ANSI Z87.1 standards. Face Shield: A face shield worn over safety goggles is recommended when there is a significant risk of splashing or dust generation. |
| Respiratory Irritation | H335: May cause respiratory irritation.[2] | Ventilation: Handle exclusively in a chemical fume hood. Respirator: If engineering controls are insufficient, a NIOSH-approved respirator with a P2 filter for solid particles is required. |
| Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects. | Prevent release to the environment. Collect all waste for proper disposal. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring experimental integrity.
-
Preparation and Engineering Controls:
-
Designate a specific area within a certified chemical fume hood for handling the compound.
-
Ensure the fume hood is functioning correctly before commencing work.
-
Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, as well as designated waste containers, prior to handling the chemical.
-
-
Donning PPE:
-
Put on all required PPE as detailed in the table above.
-
Ensure gloves are of the correct size and are free from any defects.
-
-
Chemical Handling:
-
Handle the solid carefully to avoid generating dust.
-
Use appropriate tools for transferring the solid.
-
Keep containers tightly closed when not in use.
-
Avoid contact with strong oxidizing agents and strong bases.[3]
-
-
Post-Handling Procedures:
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then lab coat, followed by eye protection).
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Disposal Plan: Safe Waste Management
Due to its environmental hazards, this compound and any contaminated materials must be disposed of as hazardous waste.[1] Do not dispose of this chemical down the drain.
-
Waste Segregation and Collection:
-
Solid Waste: Place all disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) into a dedicated, clearly labeled hazardous waste container.
-
Unused Chemical: Unwanted this compound should be kept in its original container or a compatible, sealed, and clearly labeled waste container.
-
-
Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Experimental Workflow and Safety Protocol
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
